Biotin-NH-PSMA-617
Description
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Structure
2D Structure
Properties
Molecular Formula |
C65H97N13O19S |
|---|---|
Molecular Weight |
1396.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |
InChI Key |
CSWUDCLVTNJNET-LQBUBBGQSA-N |
Isomeric SMILES |
C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-NH-PSMA-617: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-NH-PSMA-617 is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and therapy of prostate cancer. This molecule is a derivative of the widely studied PSMA-617, featuring a biotin moiety conjugated via an amino (-NH) linker. This biotinylation enables a range of research applications, including immunoassays, affinity purification, and targeted drug delivery systems leveraging the high-affinity interaction between biotin and avidin or streptavidin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex molecule comprising three key functional units: the biotin tag, a linker, and the PSMA-binding pharmacophore based on a glutamate-urea-lysine scaffold.
Chemical Structure:
Physicochemical and Biological Properties:
The addition of a biotin tag to PSMA-617 can influence its physicochemical and biological properties. While specific experimental data for this compound is limited, the properties of the parent compound and similar biotinylated PSMA inhibitors provide valuable insights.[1]
| Property | Value | Source |
| Molecular Formula | C65H97N13O19S | [2] |
| Molecular Weight | 1396.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Information not available. Likely soluble in DMSO and aqueous buffers at physiological pH. | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | |
| Binding Affinity (IC50 for PSMA) | In the low nanomolar range (estimated based on similar compounds). For example, a biotinylated PSMA inhibitor with a PEG12 spacer (biotin-PEG12-CTT54) exhibited an IC50 of 10 nM.[1] | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. However, established methods for the synthesis of PSMA-617 and other biotinylated PSMA inhibitors, as well as standard binding assay protocols, can be adapted.
Synthesis of Biotinylated PSMA Inhibitors (Representative Protocol)
The synthesis of biotinylated urea-based PSMA inhibitors typically involves a multi-step process combining solid-phase and solution-phase chemistry.[3][4] The core PSMA-binding motif is assembled on a solid support, followed by the coupling of the linker and the biotin moiety.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Triphosgene
-
Biotin-NHS ester
-
Solvents (DMF, DCM, TFA)
-
HPLC system for purification
Methodology:
-
Solid-Phase Synthesis of the PSMA-617 Core: The glutamate-urea-lysine backbone of PSMA-617 is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]
-
Urea Formation: The urea moiety is typically formed by reacting the free amine of the lysine residue with triphosgene.[4]
-
Linker and Biotin Conjugation: An appropriate linker with a terminal amine group is coupled to the PSMA-617 core. Subsequently, a biotin-NHS ester is reacted with the terminal amine of the linker to form the final biotinylated compound.
-
Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound.
Competitive Radioligand Binding Assay for IC50 Determination (Representative Protocol)
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand (like this compound) by measuring its ability to displace a known radiolabeled PSMA ligand.[5][6]
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC3-PIP)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617 or [68Ga]Ga-PSMA-11)
-
This compound (or other competitor) at various concentrations
-
Cell culture medium and buffers (e.g., PBS)
-
96-well plates
-
Gamma counter
Methodology:
-
Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.
-
Competition Reaction:
-
Add a fixed concentration of the radiolabeled PSMA ligand to each well.
-
Add increasing concentrations of the non-radiolabeled competitor (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known non-radiolabeled PSMA inhibitor to determine non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Remove the radioactive medium and wash the cells twice with cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with sodium hydroxide and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[5]
-
Signaling Pathways
PSMA is not merely a passive cell surface marker; its expression and activity are linked to intracellular signaling pathways that promote prostate cancer progression. Research has shown that high PSMA expression can lead to a shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a key driver of cell survival and proliferation.[7][8][9][10]
Caption: PSMA-mediated signaling pathway shift in prostate cancer.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in planning and execution. The following diagrams, created using the DOT language, outline the key steps in the synthesis and binding affinity determination of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for competitive radioligand binding assay.
Conclusion
This compound is a valuable research tool for studying the Prostate-Specific Membrane Antigen. Its high-affinity binding to PSMA, coupled with the versatile biotin tag, enables a wide array of in vitro and in vivo applications. While specific experimental data for this particular conjugate is emerging, the information provided in this guide, based on the well-characterized parent compound PSMA-617 and similar biotinylated inhibitors, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties of this compound and expand its utility in the field of prostate cancer research.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barc.gov.in [barc.gov.in]
- 5. 2.4. Competition Radioligand Binding Assay [bio-protocol.org]
- 6. revvity.com [revvity.com]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. urotoday.com [urotoday.com]
An In-Depth Technical Guide to the Mechanism of Action of Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-NH-PSMA-617 is a meticulously engineered molecule designed for the specific targeting of prostate cancer cells. As a biotinylated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617, this compound serves as a critical tool in the preclinical and research settings for the development and evaluation of novel diagnostic and therapeutic strategies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular processing, and the functional implications of its biotin modification. The guide further provides a compilation of relevant quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support researchers in the field of oncology and drug development.
Introduction: The Rationale for Targeting PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. This transmembrane glycoprotein is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastatic progression, and recurrence.[1] Its limited expression in most healthy tissues makes it an ideal candidate for targeted therapies, minimizing off-target effects.
PSMA-617 is a small molecule ligand that binds with high affinity and specificity to the extracellular enzymatic domain of PSMA.[2] When coupled with radionuclides, such as Lutetium-177 (¹⁷⁷Lu), PSMA-617 transforms into a potent radioligand therapy capable of delivering cytotoxic radiation directly to prostate cancer cells.[3] this compound is a specialized variant of this ligand, incorporating a biotin molecule. This modification does not inherently possess a therapeutic function but provides a versatile tool for a range of experimental applications by harnessing the high-affinity interaction between biotin and streptavidin or avidin.[2]
Core Mechanism of Action
The mechanism of action of this compound can be dissected into two primary components: the PSMA-targeting function inherent to the PSMA-617 moiety and the utility afforded by the biotin tag.
PSMA-Targeted Binding and Internalization
The foundational mechanism of this compound is dictated by the PSMA-617 component. This process involves:
-
High-Affinity Binding: The urea-based pharmacophore of PSMA-617 specifically recognizes and binds to the enzymatic active site of PSMA on the surface of prostate cancer cells.[2] This interaction is characterized by high affinity, ensuring potent and selective targeting.
-
Receptor-Mediated Endocytosis: Upon binding, the this compound/PSMA complex is internalized into the cancer cell through a process of endocytosis.[1] This internalization is crucial for the therapeutic efficacy of radiolabeled PSMA-617, as it concentrates the radioactive payload within the target cell, maximizing DNA damage and inducing apoptosis.[1]
The Role of the Biotin Tag
The biotin moiety in this compound serves as a high-affinity handle for various experimental applications, primarily through its interaction with streptavidin. This functionality is instrumental in:
-
Pretargeting Strategies: In a pretargeting approach, a streptavidin-conjugated therapeutic or imaging agent is administered separately from the biotinylated PSMA ligand. The this compound is first allowed to accumulate at the tumor site and clear from circulation. Subsequently, the streptavidin conjugate is administered and rapidly binds to the biotinylated ligand at the tumor, enhancing the target-to-background ratio and reducing systemic toxicity.
-
In Vitro and In Vivo Assays: The biotin tag simplifies the detection, quantification, and purification of PSMA-617 in various experimental setups, including ELISA, flow cytometry, and affinity chromatography.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, data from its parent compound, PSMA-617, and analogous biotinylated PSMA inhibitors provide valuable insights into its expected performance.
| Parameter | Ligand | Value | Cell Line | Reference |
| Binding Affinity (Kᵢ) | PSMA-617 | 2.34 ± 2.94 nM | LNCaP | [4] |
| Binding Affinity (IC₅₀) | Biotin-CTT54 | 1.21 nM | - | [5] |
| Biotin-PEG₄-CTT54 | 2.53 nM | - | [5] | |
| Biotin-PEG₁₂-CTT54 | 10 nM | - | [5] | |
| Cy5-streptavidin:biotin-PEG₁₂-CTT54 complex | 1.86 nM | - | [5] | |
| Internalization (% of added activity/10⁶ cells) | ¹⁷⁷Lu-PSMA-617 | 17.51 ± 3.99% | LNCaP | [4] |
| Cytotoxicity | PSMA-617 (non-radiolabeled) | No significant increase in LDH release (up to 100 nM) | LNCaP | [6] |
Signaling Pathways Associated with PSMA
Recent research has unveiled that PSMA is not merely a passive cell surface marker but actively participates in intracellular signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for comprehending the broader biological context in which PSMA-targeted agents operate.
PSMA expression has been shown to modulate a critical switch from the MAPK to the PI3K-AKT signaling pathway. This is achieved through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β₁ integrin and IGF-1R that would normally activate the MAPK pathway. Instead, this disruption leads to the preferential activation of the pro-survival PI3K-AKT pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize biotinylated PSMA ligands. Researchers should optimize these protocols for their specific experimental conditions.
Competitive Binding Assay
This assay determines the binding affinity (Kᵢ or IC₅₀) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Detailed Steps:
-
Cell Preparation: Seed PSMA-positive cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the competitor ligand (this compound) and a fixed concentration of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617).
-
Incubation: Add the competitor ligand to the cells, followed by the radiolabeled ligand. Incubate at 4°C for a sufficient time to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells with ice-cold binding buffer to remove unbound ligands.
-
Quantification: Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC₅₀ value.
Cellular Internalization Assay
This assay quantifies the amount of ligand that is internalized by the cells versus the amount that remains bound to the cell surface.
Detailed Steps:
-
Cell Seeding: Plate PSMA-positive cells and allow them to attach.
-
Ligand Incubation: Incubate the cells with a radiolabeled version of this compound at 37°C for various time points.
-
Fraction Collection:
-
Surface-bound fraction: At each time point, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound ligand-receptor complexes. Collect this fraction.
-
Internalized fraction: Lyse the cells to release the internalized ligand.
-
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions.
-
Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
Conclusion
This compound represents a valuable research tool for the advancement of PSMA-targeted diagnostics and therapeutics. Its mechanism of action is rooted in the high-affinity binding and internalization of the PSMA-617 component, while the biotin tag provides experimental versatility. A thorough understanding of its binding kinetics, internalization efficiency, and the underlying PSMA-related signaling pathways is paramount for the design and interpretation of preclinical studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working to harness the potential of PSMA-targeted agents in the fight against prostate cancer.
References
- 1. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
Unveiling the Binding Affinity of Biotin-NH-PSMA-617: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Biotin-NH-PSMA-617 for its target, the Prostate-Specific Membrane Antigen (PSMA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the binding characteristics of PSMA-617 and related ligands, outlines detailed experimental protocols for affinity assessment, and visualizes the intricate signaling pathways associated with PSMA.
Executive Summary
This compound is a biotinylated derivative of the highly specific PSMA-targeting ligand, PSMA-617. The addition of a biotin moiety facilitates a variety of experimental applications, including immunoassays and targeted drug delivery systems, by leveraging the high-affinity interaction between biotin and streptavidin. While direct quantitative binding affinity data for this compound is not extensively published, the affinity is expected to be comparable to that of the parent molecule, PSMA-617, which exhibits high-affinity binding in the low nanomolar range. This guide provides data from closely related compounds to establish a strong inferential baseline for the binding characteristics of this compound.
Quantitative Binding Affinity Data
The binding affinity of PSMA ligands is typically quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of PSMA-617 and other relevant modified PSMA ligands to provide a comparative reference.
| Compound | Cell Line | Radioligand | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| PSMA-617 | 22Rv1 | [¹⁷⁷Lu]Lu-PSMA-617 | Competition Binding | 27.49 | [1] | |
| EB-PSMA-617 | 22Rv1 | [¹⁷⁷Lu]Lu-EB-PSMA-617 | Competition Binding | 7.91 | [1] | |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | PC-3 PIP | Saturation Binding | 40 ± 15 | [2] | ||
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP | Saturation Binding | 13 ± 1 | [2] | ||
| ⁶⁴Cu-PSMA-CM | 22Rv1 | Saturation Binding | 4.58 | [3] | ||
| ⁶⁴Cu-PSMA-BCH | 22Rv1 | Saturation Binding | 0.59 | [3] |
Experimental Protocols
The determination of binding affinity for PSMA ligands involves standardized in vitro assays. Below are detailed methodologies for competitive and saturation binding assays, commonly employed in the characterization of ligands like this compound.
Competitive Binding Assay (IC50 Determination)
This assay measures the concentration of a non-radiolabeled ligand (e.g., this compound) required to displace 50% of a specific radioligand from its target receptor.
-
Cell Culture: PSMA-expressing prostate cancer cell lines, such as LNCaP or 22Rv1, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a confluence of 70-80%.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.
-
Assay Preparation: The culture medium is aspirated, and cells are washed with a binding buffer (e.g., HBSS with 0.1% BSA).
-
Competition Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]I-DCIT) is added to each well, along with increasing concentrations of the non-radiolabeled competitor (this compound).
-
Incubation: The plates are incubated for 1-2 hours at 4°C to reach binding equilibrium.
-
Washing: The incubation medium is removed, and the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Cells are lysed with a suitable lysis buffer (e.g., 1N NaOH), and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
Saturation Binding Assay (Kd Determination)
This assay determines the equilibrium dissociation constant (Kd), a direct measure of the affinity of a ligand for its receptor.
-
Cell Preparation: Prepare PSMA-expressing cells as described in the competitive binding assay protocol.
-
Assay Setup: Add increasing concentrations of the radiolabeled ligand (e.g., a radiolabeled version of this compound) to the wells. A parallel set of wells should include a high concentration of a non-radiolabeled specific ligand to determine non-specific binding.
-
Incubation: Incubate the plates for 1-2 hours at 4°C.
-
Washing and Lysis: Follow the same washing and cell lysis procedures as in the competitive binding assay.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).
Visualizing Molecular Interactions and Workflows
PSMA Signaling Pathways
PSMA activation has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K-AKT-mTOR and MAPK pathways.[4][5] The following diagrams illustrate these complex interactions.
Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the binding affinity of this compound.
Caption: General workflow for determining the binding affinity of PSMA ligands.
References
An In-depth Technical Guide to the Cellular Uptake and Internalization of Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and internalization mechanisms of PSMA-617, a foundational ligand for the biotinylated derivative, Biotin-NH-PSMA-617. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy.[1][2] PSMA-617 is a small molecule inhibitor that binds to PSMA with high affinity and is efficiently internalized, serving as a vehicle for delivering payloads into tumor cells.[3][4][5] The addition of a Biotin-NH- linker enables a pre-targeting strategy, where the biotinylated PSMA ligand is administered first, followed by a streptavidin-conjugated therapeutic or imaging agent.[6]
Mechanism of Cellular Uptake and Internalization
The internalization of PSMA-617 is a receptor-mediated process crucial for the efficacy of therapeutic agents conjugated to it. Upon binding to the PSMA receptor on the surface of a cancer cell, the PSMA-ligand complex is internalized primarily through clathrin-mediated endocytosis.[1] Following internalization, the complex is trafficked through endosomes, which eventually fuse with lysosomes.[1] Inside the lysosome, the ligand may be released or degraded, while the PSMA receptor can be recycled back to the cell surface or undergo lysosomal degradation.[1] This process ensures the accumulation of the conjugated payload within the target cell.
Quantitative Data on PSMA-617 Binding and Internalization
The efficacy of PSMA-targeted agents is heavily dependent on their binding affinity and internalization efficiency. While specific quantitative data for this compound is not extensively published, the core molecule, PSMA-617, has been thoroughly characterized. The structural modifications for biotinylation are designed to retain the high-affinity binding and internalization properties of the parent compound.[2] The following table summarizes key quantitative metrics for PSMA-617 and its derivatives from various studies.
| Compound | Cell Line | Metric | Value | Reference |
| PSMA-617 | LNCaP | Ki | 2.3 ± 2.9 nM | [3] |
| [177Lu]Lu-PSMA-617 | LNCaP | Internalization (% added activity/106 cells) | 17.67 ± 4.34% | [3] |
| [68Ga]Ga-PSMA-617 | LNCaP | Cell Surface Binding (% ID/105 cells) | 11.40 ± 6.60% | [2] |
| [68Ga]Ga-PSMA-617 | LNCaP | Specific Internalization (% ID/105 cells) | 16.17 ± 3.66% | [2] |
| [177Lu]Lu-PSMA-617 | LNCaP | Specific Binding | 17.4 ± 2.4% | [7] |
| [177Lu]Lu-PSMA-617 | PC-3 PIP | Internalization (% added activity) | 8.2 ± 2.4% | [8] |
| Biotin-PEG12-CTT54:Streptavidin | LNCaP | IC50 | 1.86 nM | [6] |
Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; % ID: Percentage of Injected Dose.
Experimental Protocols
Standardized in vitro assays are essential for evaluating the binding and internalization of PSMA ligands. Below are detailed methodologies for conducting cellular uptake and internalization studies.
1. Cell Culture
-
Cell Lines: PSMA-positive cell lines such as LNCaP or PC-3 PIP (PC-3 engineered to overexpress PSMA) are commonly used.[2][8] A PSMA-negative cell line (e.g., PC-3) is used as a negative control to determine non-specific binding.[7]
-
Culture Conditions: Cells are grown in appropriate media (e.g., MEM supplemented with 10% FBS, sodium pyruvate, and L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.[9]
2. Cellular Binding and Internalization Assay This protocol is designed to quantify both the total cell-bound ligand and the internalized fraction.
-
Cell Seeding: Plate cells (e.g., 1 x 105 cells/well) in multi-well plates and allow them to adhere for 24-48 hours.[10]
-
Incubation:
-
Remove culture medium and wash cells with a serum-free binding buffer (e.g., PBS).
-
Add the radiolabeled or fluorescently-tagged PSMA-617 derivative (e.g., 1-5 nM) to the wells.[11]
-
For determining non-specific binding, add a high concentration of non-labeled PSMA-617 (e.g., 10 µM) to a parallel set of wells 15 minutes prior to adding the labeled compound.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C to allow for internalization.[7][10]
-
-
Quantifying Surface-Bound Ligand:
-
Place plates on ice to stop internalization.
-
Collect the supernatant (unbound ligand).
-
Wash the cells twice with ice-cold binding buffer.
-
Add an acidic buffer (e.g., Glycine-HCl, pH 2.5) for 5-10 minutes on ice to strip the surface-bound ligand-receptor complexes.
-
Collect this acidic wash fraction.
-
-
Quantifying Internalized Ligand:
-
Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).
-
Collect the lysate, which contains the internalized ligand.
-
-
Measurement: Measure the radioactivity (e.g., using a gamma counter for 177Lu) or fluorescence in all fractions (supernatant, acid wash, lysate).
-
Data Analysis: Calculate the percentage of added activity for each fraction. Specific binding is determined by subtracting the non-specific binding from the total binding.
Pre-targeting Strategy with this compound
The biotin moiety of this compound allows for a two-step pre-targeting approach. This strategy separates the tumor-targeting step from the delivery of the therapeutic or imaging payload, which can improve the therapeutic window by allowing the unbound targeting agent to clear from circulation before the potent payload is administered.
-
Step 1 (Targeting): this compound is administered and allowed to accumulate at PSMA-expressing tumor sites while the unbound agent is cleared from the blood and non-target tissues.
-
Step 2 (Payload Delivery): A streptavidin molecule, conjugated to a payload (e.g., a radionuclide, a potent chemotherapy drug, or an imaging agent), is administered. Streptavidin has an exceptionally high affinity for biotin, leading to rapid and strong binding to the this compound already localized at the tumor.[6]
This approach can reduce off-target toxicity associated with potent payloads by minimizing their circulation time and non-specific uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes [mdpi.com]
- 11. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Biotinylated PSMA-617: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of biotinylated PSMA-617, a molecule of significant interest for targeted radionuclide therapy and imaging. This document details the chemical synthesis, purification, and characterization methods, along with relevant biological context and experimental workflows.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] PSMA-617 is a small-molecule ligand that binds to PSMA with high affinity and specificity.[2] When labeled with a radionuclide, such as Lutetium-177, PSMA-617 can deliver cytotoxic radiation directly to tumor cells, forming the basis of Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan), a treatment for metastatic castration-resistant prostate cancer (mCRPC).[3][4]
The biotinylation of PSMA-617 introduces a biotin moiety, which can be exploited for various research and pre-targeting applications. The high-affinity interaction between biotin and streptavidin (or avidin) allows for a two-step targeting strategy. In this approach, the non-radiolabeled biotinylated PSMA-617 is first administered to allow for tumor accumulation and clearance from non-target tissues. Subsequently, a radiolabeled streptavidin conjugate is administered, which rapidly binds to the biotinylated PSMA-617 localized at the tumor site. This pre-targeting approach has the potential to improve the therapeutic index by reducing the radiation dose to healthy tissues.
This guide provides a detailed protocol for the synthesis of biotinylated PSMA-617 and outlines the necessary characterization techniques to ensure its quality and suitability for research and drug development applications.
Synthesis of Biotinylated PSMA-617
The synthesis of biotinylated PSMA-617 involves a multi-step process that begins with the solid-phase synthesis of the PSMA-617 backbone, followed by the solution-phase conjugation of a biotin derivative.
Materials and Reagents
-
Fmoc-protected amino acids
-
Wang resin
-
Triphosgene
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DOTA-tris(tBu)ester
-
Biotin-NHS ester (or other activated biotin derivative)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether
-
Reagents for HPLC purification
Experimental Protocol: Synthesis
Step 1: Solid-Phase Synthesis of PSMA-617 Precursor
A representative method for the synthesis of the PSMA-617 backbone on a solid support is described below, adapted from established protocols for similar PSMA ligands.[5][6]
-
Resin Preparation: Swell Wang resin in DMF.
-
Fmoc-Lys(Dde)-OH Loading: Couple the first amino acid, Fmoc-Lys(Dde)-OH, to the resin using a standard coupling agent like HBTU/DIPEA in DMF.
-
Peptide Elongation: Sequentially couple the remaining amino acids of the PSMA-617 backbone (e.g., Fmoc-2-Nal-OH, Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid) using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. This involves cycles of Fmoc deprotection with piperidine in DMF and coupling of the next Fmoc-protected amino acid.
-
Urea Moiety Formation: After coupling the final amino acid, deprotect the terminal amine. React the resin-bound peptide with a solution of triphosgene in DCM, followed by the addition of a glutamate derivative (e.g., H-Glu(OtBu)-OtBu) and DIPEA to form the characteristic urea linkage of the PSMA binding motif.[7]
-
DOTA Conjugation: Deprotect the Dde protecting group from the lysine side chain using hydrazine in DMF. Couple DOTA-tris(tBu)ester to the lysine side-chain amine using a coupling agent like HATU/DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., OtBu) simultaneously using a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
Step 2: Purification of PSMA-617 Precursor
Purify the crude PSMA-617 precursor by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect and lyophilize the fractions containing the pure product.
Step 3: Biotinylation of PSMA-617
This step involves the conjugation of an activated biotin derivative to a suitable functional group on the PSMA-617 molecule. For "Biotin-NH-PSMA-617", it is implied that the biotin is attached via an amide bond to an amine group. A common strategy is to utilize a linker with a terminal amine for biotinylation.
-
Reaction Setup: Dissolve the purified PSMA-617 precursor in a suitable solvent such as DMF or DMSO.
-
Biotin Conjugation: Add an activated biotin derivative, such as Biotin-NHS ester, to the solution in a slight molar excess. Add a non-nucleophilic base like DIPEA to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by analytical RP-HPLC.
-
Quenching: Once the reaction is complete, quench any remaining active ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
Step 4: Purification of Biotinylated PSMA-617
Purify the final biotinylated PSMA-617 product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect the fractions containing the desired product and lyophilize to obtain a white solid.
Experimental Workflow Diagram
Caption: Synthesis workflow for biotinylated PSMA-617.
Characterization of Biotinylated PSMA-617
Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized biotinylated PSMA-617.
Physicochemical Characterization
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% purity with a single major peak. |
| Identity | Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the calculated molecular weight of biotinylated PSMA-617 (e.g., ~1396.61 g/mol for this compound).[2] |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the PSMA-617 backbone, DOTA, and biotin moieties. |
| Concentration | UV-Vis Spectrophotometry | Determination of concentration using the molar extinction coefficient at a specific wavelength (e.g., 280 nm). |
Biological Characterization
3.2.1. PSMA Binding Affinity
The binding affinity of biotinylated PSMA-617 to PSMA can be determined using a competitive binding assay.
Experimental Protocol: Competitive Binding Assay
-
Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.
-
Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled biotinylated PSMA-617.
-
Incubation and Washing: After incubation, wash the cells to remove unbound ligands.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (biotinylated PSMA-617). Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
3.2.2. Streptavidin Binding
The functionality of the biotin moiety can be confirmed using a streptavidin binding assay.
Experimental Protocol: Streptavidin Binding Assay
-
Plate Coating: Coat a multi-well plate with streptavidin.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA).
-
Binding: Add increasing concentrations of biotinylated PSMA-617 to the wells and incubate.
-
Washing: Wash the wells to remove unbound biotinylated PSMA-617.
-
Detection: Detect the bound biotinylated PSMA-617 using a primary antibody against a component of the molecule (e.g., anti-DOTA antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Data Analysis: Measure the absorbance and plot it against the concentration of biotinylated PSMA-617 to demonstrate concentration-dependent binding to streptavidin.
Characterization Data Summary
| Characterization Method | Parameter Measured | Typical Value/Result |
| Analytical RP-HPLC | Purity | > 95% |
| Mass Spectrometry (ESI-MS) | Molecular Weight | ~1396.61 g/mol (for this compound)[2] |
| Competitive Binding Assay (LNCaP cells) | PSMA Binding Affinity (IC50) | In the low nanomolar range (e.g., 1-20 nM)[8] |
| Streptavidin Binding Assay | Biotin Functionality | Concentration-dependent binding to immobilized streptavidin |
PSMA Signaling Pathways
Understanding the signaling pathways modulated by PSMA can provide context for the development of PSMA-targeted agents. PSMA has been shown to influence key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK pathways.[7][9][10]
Caption: PSMA-mediated signaling pathways.[7][9][11]
PSMA's enzymatic activity can lead to the release of glutamate, which in turn activates the PI3K-AKT-mTOR pathway, promoting cell survival.[7] Additionally, PSMA can interact with the scaffolding protein RACK1, disrupting its interaction with the β1 integrin and IGF-1R complex. This disruption redirects signaling from the MAPK pathway to the PI3K-AKT pathway, further promoting cell survival and proliferation.[9]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of biotinylated PSMA-617. The detailed protocols and characterization methods outlined herein are essential for producing a high-quality compound for research and development purposes. The ability to specifically target PSMA-expressing cells with a biotinylated ligand opens up numerous possibilities for pre-targeted radionuclide therapy and other advanced therapeutic and diagnostic strategies in the fight against prostate cancer. Adherence to rigorous synthesis and characterization standards is paramount to ensure the reliability and reproducibility of preclinical and clinical studies involving this promising molecule.
References
- 1. Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated Human PSMA / FOLH1 Protein, His,Avitag™, premium grade | ACROBiosystems [acrobiosystems.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. barc.gov.in [barc.gov.in]
- 8. researchgate.net [researchgate.net]
- 9. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 10. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-NH-PSMA-617: A Technical Guide for Researchers in Prostate Cancer Targeting
An In-depth Examination of a Biotinylated Probe for PSMA-Positive Tumors
This technical guide provides a comprehensive overview of Biotin-NH-PSMA-617, a biotin-conjugated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and preclinical evaluation of novel agents for the diagnosis and therapy of PSMA-expressing cancers, primarily prostate cancer.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for molecular imaging and targeted radionuclide therapy. PSMA-617 is a small molecule inhibitor of PSMA that has demonstrated high binding affinity and efficient internalization into tumor cells. The conjugation of biotin to PSMA-617, creating this compound, opens avenues for pretargeting strategies. This approach involves the administration of the biotinylated PSMA ligand, which binds to the tumor cells, followed by the administration of a streptavidin-conjugated imaging or therapeutic agent. The high-affinity interaction between biotin and streptavidin allows for a modular and potentially more effective delivery of payloads to the tumor site.
This guide details the synthesis, in vitro and in vivo evaluation, and potential applications of this compound and its analogs as probes for PSMA-positive tumors.
Core Compound Characteristics
This compound is a derivative of PSMA-617, a urea-based inhibitor of the enzymatic activity of PSMA. The core PSMA-617 structure is responsible for the high-affinity binding to the active site of PSMA. The addition of a biotin moiety via a linker allows for the subsequent binding of streptavidin or avidin.
While specific quantitative data for this compound is not extensively available in the public domain, data from closely related biotinylated PSMA inhibitors, such as biotin-PEG-CTT54, provide valuable insights into the expected performance of such molecules. The CTT54 core is another potent PSMA inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities of a comparable biotinylated PSMA inhibitor, biotin-PEG-CTT54, and biodistribution data for the parent compound, [177Lu]Lu-PSMA-617, to provide a reference for expected in vivo behavior.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Biotin-CTT54 | PSMA | Competitive Binding | 1.21 | [1][2] |
| Biotin-PEG4-CTT54 | PSMA | Competitive Binding | 2.53 | [1][2] |
| Biotin-PEG12-CTT54 | PSMA | Competitive Binding | 10 | [1][2] |
| Biotin-PEG12-CTT54:Cy5-streptavidin complex | PSMA | Competitive Binding | 1.86 | [1][2] |
Table 1: In Vitro Binding Affinities of Biotinylated PSMA Inhibitors.[1][2]
| Organ | 1 h | 24 h | 48 h | 168 h |
| Blood | 0.29 ± 0.05 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.00 ± 0.00 |
| Heart | 0.07 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |
| Lungs | 0.13 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 |
| Liver | 0.41 ± 0.07 | 0.13 ± 0.03 | 0.10 ± 0.02 | 0.04 ± 0.01 |
| Spleen | 0.11 ± 0.02 | 0.06 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Kidneys | 3.12 ± 0.54 | 1.43 ± 0.33 | 0.98 ± 0.21 | 0.34 ± 0.08 |
| Tumor (LNCaP) | 7.5 ± 0.9 | 6.8 ± 1.1 | 5.9 ± 1.0 | 3.1 ± 0.5 |
Table 2: Biodistribution of [177Lu]Lu-PSMA-617 in LNCaP tumor-bearing mice (%ID/g ± SD).[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of biotinylated PSMA-617 probes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) for the PSMA-617 core, followed by the conjugation of a biotin derivative in solution phase.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-2-Nal-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid)
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)
-
Deprotection reagents (e.g., piperidine in DMF, TFA)
-
Glutamic acid di-tert-butyl ester
-
Triphosgene or equivalent
-
Biotin-NHS ester or other activated biotin derivative
-
Solvents (DMF, DCM, etc.)
-
HPLC for purification
Protocol:
-
Solid-Phase Synthesis of PSMA-617 Amine Precursor:
-
Swell the Rink amide resin in DMF.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Sequentially couple the Fmoc-protected amino acids of the PSMA-617 backbone (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid, Fmoc-2-Nal-OH) using a suitable coupling reagent like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling completion with a Kaiser test.
-
After the final amino acid coupling, perform Fmoc deprotection.
-
Couple the glutamic acid di-tert-butyl ester to the lysine side chain after Mtt group removal.
-
The urea moiety can be formed using triphosgene or a safer alternative.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H2O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude PSMA-617 amine precursor by preparative RP-HPLC.
-
-
Biotin Conjugation:
-
Dissolve the purified PSMA-617 amine precursor in a suitable solvent such as DMF or DMSO.
-
Add an excess of an activated biotin derivative (e.g., Biotin-NHS ester) and a base (e.g., DIPEA).
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, purify the final this compound conjugate by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry and analytical RP-HPLC.
-
In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of the biotinylated PSMA probe against a known radiolabeled PSMA ligand.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)
-
This compound (or analog) at various concentrations
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Gamma counter
Protocol:
-
Plate LNCaP cells in 24-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with binding buffer.
-
Prepare serial dilutions of the non-radiolabeled this compound.
-
Add a constant concentration of the radiolabeled PSMA ligand to each well, along with the varying concentrations of the biotinylated competitor. Include wells with only the radioligand for total binding and wells with a large excess of a known non-radiolabeled PSMA inhibitor for non-specific binding.
-
Incubate the plates at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Aspirate the supernatant and wash the cells several times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with a lysis buffer (e.g., 1M NaOH).
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.
In Vitro Internalization Assay
This assay quantifies the rate and extent of internalization of the PSMA probe into PSMA-expressing cells.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Cell culture medium
-
Radiolabeled this compound
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer (e.g., 1M NaOH)
-
Gamma counter
Protocol:
-
Plate LNCaP cells in 12-well plates and allow them to adhere overnight.
-
On the day of the experiment, replace the medium with fresh, serum-free medium containing the radiolabeled this compound at a specific concentration.
-
Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
At each time point, aspirate the radioactive medium and wash the cells with cold PBS.
-
To separate surface-bound from internalized radioactivity, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect this fraction (surface-bound).
-
Wash the cells again with PBS.
-
Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Study
This study evaluates the uptake and clearance of the radiolabeled probe in various organs and the tumor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
Radiolabeled this compound
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Protocol:
-
Inoculate mice subcutaneously with LNCaP cells mixed with Matrigel.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Inject a known amount of the radiolabeled this compound intravenously into the tail vein of the tumor-bearing mice.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
PSMA-Mediated Endocytosis Pathway
Caption: PSMA ligand binding and subsequent internalization.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating a biotinylated PSMA probe.
Conclusion
This compound represents a promising tool for the targeted delivery of diagnostic and therapeutic agents to PSMA-expressing tumors. Its bifunctional nature allows for the application of pretargeting strategies, which may enhance the therapeutic index by separating the tumor-targeting step from the delivery of the cytotoxic or imaging payload. While further studies are required to fully characterize the in vivo pharmacokinetics and therapeutic efficacy of this compound, the data from analogous compounds suggest that it will retain high binding affinity and specificity for PSMA. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the continued research and development of this and similar targeted probes for prostate cancer.
References
Methodological & Application
Application Notes and Protocols for Flow Cytometry Analysis Using Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein significantly overexpressed in prostate cancer cells.[1] Its high expression levels in malignant prostate tissue make it an excellent biomarker and a target for diagnostic and therapeutic applications.[1][2] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is efficiently internalized by tumor cells.[3] The biotinylated form, Biotin-NH-PSMA-617, allows for indirect detection using fluorophore-conjugated streptavidin, making it a versatile tool for various research applications, including flow cytometry.
These application notes provide a detailed protocol for the detection of PSMA on the cell surface using this compound and a fluorophore-conjugated streptavidin in flow cytometry.
Key Applications
-
Quantification of PSMA expression on the surface of prostate cancer cells.
-
Screening of small molecule inhibitors of PSMA.
-
Evaluation of PSMA expression changes in response to therapeutic agents.
-
Isolation of PSMA-positive cell populations using fluorescence-activated cell sorting (FACS).
Experimental Data Summary
The following table summarizes key quantitative data for the use of PSMA-617 and its derivatives in cell-based assays. This information can be used as a starting point for optimizing experimental conditions.
| Parameter | Ligand | Cell Line | Value | Reference |
| IC50 | PSMA-617 | LNCaP | 6.9 ± 2.2 nM | [1] |
| PSMA-617 | C4-2 | 4.9 ± 0.9 nM | [1] | |
| PSMA-617 | PC3-PIP | 71 ± 8 nM | [1] | |
| Dissociation Constant (Kd) | ⁸⁹Zr-PSMA-617 | LNCaP | 6.8 nM | [4][5] |
| Recommended Staining Concentration | Biotinylated Primary Antibody | - | 0.25 µ g/tube | [6] |
| Streptavidin-PE for Flow Cytometry | Streptavidin-PE | - | ≤ 1µg/10⁶ cells | [7] |
PSMA Signaling Pathway
PSMA is understood to influence key cell survival pathways. Upon ligand binding and its enzymatic activity, PSMA can modulate signaling cascades such as the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[8][9][10]
Caption: Simplified PSMA signaling cascade.
Experimental Workflow for Flow Cytometry
The following diagram outlines the key steps for staining cells with this compound for flow cytometric analysis.
Caption: Experimental workflow for PSMA detection.
Detailed Experimental Protocol
This protocol is designed for the analysis of PSMA expression on adherent or suspension cells using this compound and Streptavidin-Phycoerythrin (PE).
Materials and Reagents
-
This compound
-
Streptavidin-PE (or other fluorophore conjugate)
-
FACS Buffer: PBS with 1-2% BSA or 5% FBS, and 0.05% sodium azide (optional, for fixation).
-
(Optional) Unlabeled PSMA-617 for competition assay.
-
(Optional) Fc Receptor blocking solution.
-
7-AAD or Propidium Iodide for viability staining.
-
Flow cytometry tubes.
Cell Preparation
-
For Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins.
-
For Suspension Cells: Collect cells by centrifugation.
-
Wash cells once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold FACS buffer and perform a cell count.
-
Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1-5 x 10⁵ cells) into each flow cytometry tube.
Staining Procedure
-
(Optional) Fc Receptor Blocking: If high background is observed, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C according to the manufacturer's instructions.
-
Primary Staining: Add this compound to the cell suspension. A starting concentration of 100-200 nM is recommended, but this should be optimized for your specific cell type and experimental conditions.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant. Repeat this wash step once.
-
Secondary Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of Streptavidin-PE (typically a 1:100 to 1:400 dilution).
-
Incubate for 20-30 minutes at 4°C, protected from light.[13]
-
Washing: Repeat the wash step as described in step 4, twice.
-
Viability Staining: Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol just before analysis to exclude dead cells.
Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (for PE, excitation at 488 nm or 561 nm and emission detection around 578 nm).
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest and exclude debris.
-
Use single-color controls to set up compensation correctly.
-
Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and quantify the median fluorescence intensity (MFI) of the PE signal.
Experimental Controls
-
Unstained Cells: To determine the level of autofluorescence.
-
Cells with Streptavidin-PE only: To control for non-specific binding of the streptavidin conjugate.
-
PSMA-Negative Cell Line: To confirm the specificity of this compound binding.
-
Competition Assay: Co-incubation of this compound with a 100-fold excess of unlabeled PSMA-617 to demonstrate specific binding to PSMA.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Non-specific binding of Streptavidin-PE.- Insufficient washing.- Dead cells present. | - Titrate the Streptavidin-PE concentration.- Include an Fc receptor blocking step.- Increase the number of wash steps.- Use a viability dye to exclude dead cells. |
| Weak or No Signal | - Low PSMA expression on cells.- Insufficient concentration of this compound.- Inefficient Streptavidin-PE binding. | - Use a cell line with known high PSMA expression as a positive control.- Increase the concentration of this compound.- Titrate the Streptavidin-PE to its optimal concentration. |
Conclusion
This protocol provides a robust framework for the detection and quantification of PSMA on the cell surface using this compound in flow cytometry. The use of a biotin-streptavidin system offers signal amplification and flexibility in the choice of fluorophore. Proper optimization of reagent concentrations and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.
References
- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biotium.com [biotium.com]
- 7. cellsciences.com [cellsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Biotin-NH-PSMA-617 for Immunofluorescence Microscopy
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1][2][3] PSMA-617 is a high-affinity small molecule ligand that binds to the extracellular domain of PSMA.[1][4] The biotinylated conjugate, Biotin-NH-PSMA-617, leverages this specificity for non-radioactive detection methods. By coupling PSMA-617 with biotin, the molecule can be used as a primary targeting agent in techniques such as immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC). Detection is achieved through the high-affinity interaction of biotin with fluorophore-conjugated streptavidin, enabling visualization of PSMA-expressing cells via fluorescence microscopy. This approach provides a versatile tool for researchers to study PSMA expression, ligand internalization, and the cellular mechanisms of PSMA-targeted therapies in a preclinical setting.
Principle of the Method
The application of this compound in immunofluorescence relies on the biotin-streptavidin detection system. The process begins with the specific binding of the PSMA-617 moiety to PSMA receptors on the cell surface. Following this targeting step, a fluorescently labeled streptavidin molecule is introduced. Streptavidin has an exceptionally high affinity for biotin, forming a stable complex. This results in the specific labeling of PSMA-positive cells with a fluorophore, allowing for their visualization and analysis using a fluorescence microscope. The high efficiency of PSMA-617 internalization into prostate cancer cells can also be studied using this method.[4][5]
Quantitative Data
The binding affinity and cellular interaction of the core PSMA-617 molecule have been characterized in several studies. While specific quantitative data for this compound in immunofluorescence is not extensively published, the data for PSMA-617 provides a strong indication of its performance.
Table 1: In Vitro Inhibition and Binding Affinity of PSMA-617
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| PSMA-617 | LNCaP | Competitive Binding | ~5 | [2] |
| PSMA-617 | C4-2 | Competitive Binding | ~5 | [2] |
| PSMA-617 | PC-3 PIP (PSMA-positive) | Competitive Binding | ~50-60 | [2] |
| PSMA-617 | Recombinant human PSMA | HPLC-based Inhibition | 0.05 |[2] |
Table 2: Cellular Internalization of Radiolabeled PSMA-617
| Compound | Cell Line | Time Point | Internalized Fraction (% of Applied Activity) | Reference |
|---|
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP (PSMA-positive) | Not Specified | 8.2 ± 2.4 |[2] |
Visualized Mechanisms and Workflows
Binding and Internalization Pathway
The following diagram illustrates the mechanism by which this compound binds to the PSMA receptor on a cancer cell surface, leading to subsequent internalization. This process is crucial for both imaging and therapeutic applications.[6]
Caption: Binding of this compound to the PSMA receptor and subsequent internalization.
Immunofluorescence Experimental Workflow
This diagram outlines the key steps for performing an immunofluorescence experiment using this compound for the detection of PSMA-positive cells.
Caption: Step-by-step workflow for immunofluorescence detection using this compound.
Detailed Experimental Protocols
Protocol 1: Immunocytochemistry (ICC) for Cultured Cells
This protocol provides a general guideline for staining PSMA-positive cells (e.g., LNCaP) grown in culture. Optimization of incubation times and concentrations is recommended.
Materials Required:
-
This compound
-
PSMA-positive cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC-3)
-
Glass coverslips or imaging-grade multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorophore-conjugated Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (1 µg/mL)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture: Seed PSMA-positive and negative cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If studying internalization or intracellular PSMA, incubate cells with Permeabilization Buffer for 10 minutes. For surface staining, skip this step.
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Incubation: Dilute this compound in Blocking Buffer to the desired concentration (start with a range of 10-100 nM). Incubate the cells with the diluted compound for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Incubation: Dilute the fluorophore-conjugated streptavidin in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Perform one final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. PSMA-positive cells should exhibit specific fluorescence, while negative control cells should not.
Protocol 2: Immunohistochemistry (IHC) for Tissue Sections
This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials Required:
-
FFPE tissue sections (e.g., prostate cancer tissue) on charged slides
-
Deparaffinization and Rehydration Solutions (Xylene, graded ethanol series)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrophobic barrier pen
-
This compound
-
Blocking Buffer: 1% BSA and 0.1% Tween-20 in PBS
-
Fluorophore-conjugated Streptavidin
-
Nuclear Counterstain: DAPI
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., using a pressure cooker or water bath) according to standard protocols. Allow slides to cool to room temperature.
-
Washing: Wash slides with PBS.
-
Blocking: Draw a circle around the tissue with a hydrophobic pen. Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Incubation: Dilute this compound in Blocking Buffer (start with a range of 50-200 nM). Apply to the tissue section and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Incubation: Apply diluted fluorophore-conjugated streptavidin and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash slides three times as in step 6, protected from light.
-
Counterstaining: Apply DAPI for 5-10 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount with aqueous mounting medium and a coverslip.
-
Imaging: Analyze the slides with a fluorescence microscope or slide scanner.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays with Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro binding assays using Biotin-NH-PSMA-617, a biotinylated ligand targeting the Prostate-Specific Membrane Antigen (PSMA). The provided methodologies are essential for characterizing the binding properties of novel PSMA-targeting compounds and elucidating their interaction with PSMA-expressing cells.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target for prostate cancer.[1][2][3][4] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is utilized in both diagnostic imaging and targeted radiotherapy of prostate cancer.[1][3] The biotinylated derivative, this compound, offers a versatile tool for in vitro binding studies, enabling non-radioactive detection methods through the high-affinity interaction between biotin and streptavidin. These assays are crucial for screening new drug candidates and understanding their binding kinetics.
Quantitative Data Summary
The following tables summarize the binding affinities of PSMA-617 and its derivatives, as reported in the literature. These values provide a benchmark for comparison when evaluating new compounds.
Table 1: Inhibitory Potency of PSMA-617 and Derivatives
| Compound | IC50 (nM) | Cell Line | Assay Type |
| PSMA-617 | 0.05 | Recombinant human PSMA | HPLC-based enzymatic assay |
| P17 | 0.30 | Recombinant human PSMA | HPLC-based enzymatic assay |
| P18 | 0.45 | Recombinant human PSMA | HPLC-based enzymatic assay |
| PSMA-617 | ~5 | LNCaP | Competitive cell-binding |
| P17 | ~15 | LNCaP | Competitive cell-binding |
| P18 | ~10 | LNCaP | Competitive cell-binding |
| PSMA-617 | ~5 | C4-2 | Competitive cell-binding |
Data sourced from competitive binding assays against radiolabeled PSMA-617.[5]
Table 2: Binding Affinity (KD) of PSMA Radioligands
| Compound | KD (nM) | Cell Line |
| [177Lu]Lu-PSMA-TB-01 | 23 ± 1 | PC-3 PIP |
| [177Lu]Lu-PSMA-617 | 13 ± 1 | PC-3 PIP |
Data obtained from saturation binding assays.[6]
Experimental Protocols
Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with this compound for binding to PSMA-expressing cells.
Materials:
-
This compound
-
PSMA-positive cells (e.g., LNCaP, C4-2, or PC-3 PIP)[5]
-
Test compounds (unlabeled competitors)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate (cell culture treated)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., a concentration close to its KD) in blocking buffer.
-
Prepare serial dilutions of the test compounds in blocking buffer.
-
-
Assay:
-
Wash the cells twice with PBS.
-
Add 50 µL of the diluted test compound to each well.
-
Add 50 µL of the diluted this compound to each well. For total binding, add 50 µL of blocking buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM of PSMA-617).
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of this compound and KD is its dissociation constant.
-
Saturation Binding Assay
This protocol is used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) for this compound on PSMA-expressing cells.
Materials:
-
Same as for the Competitive Binding Assay, excluding the test compounds.
Procedure:
-
Cell Seeding: Follow the same procedure as in the competitive binding assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in blocking buffer, ranging from a low concentration (e.g., 0.1 nM) to a high concentration that is expected to saturate the receptors (e.g., 100 nM).
-
-
Assay:
-
Wash the cells twice with PBS.
-
For total binding, add 100 µL of each concentration of diluted this compound to the respective wells.
-
For non-specific binding, in a parallel set of wells, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM of PSMA-617) followed by 50 µL of each concentration of diluted this compound.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Follow the same detection steps as in the competitive binding assay.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Subtract the non-specific binding from the total binding at each concentration to obtain the specific binding.
-
Plot the specific binding against the concentration of this compound.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the KD and Bmax values.
-
Signaling Pathways and Experimental Workflows
PSMA Signaling Pathway
PSMA has been shown to modulate key signaling pathways involved in prostate cancer progression, including the PI3K-Akt and MAPK pathways. The following diagram illustrates the role of PSMA in redirecting cell survival signaling.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Competitive Binding Assay Workflow
The following diagram outlines the key steps in the competitive binding assay.
Caption: Workflow for the competitive in vitro binding assay.
Saturation Binding Assay Workflow
The following diagram illustrates the workflow for the saturation binding assay.
Caption: Workflow for the saturation in vitro binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Prostate Cancer Xenografts Using Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy. Biotin-NH-PSMA-617 is a high-affinity small molecule that specifically binds to PSMA. This application note details a pre-targeting strategy for in vivo imaging of prostate cancer xenografts. This method utilizes the high-affinity interaction between biotin and streptavidin to achieve a high signal-to-background ratio for sensitive tumor visualization.
The pre-targeting approach involves two steps: first, the administration of the non-labeled this compound, which binds to PSMA-expressing tumor cells. After a clearance period allowing the unbound agent to be removed from circulation, a streptavidin-conjugated imaging agent (e.g., fluorescent dye or radionuclide) is administered. This secondary agent then binds with high affinity to the biotin moiety already localized at the tumor site, enabling targeted imaging.
Principle of the Pre-targeting Strategy
The use of a biotinylated PSMA inhibitor in a pre-targeting system offers a versatile platform for prostate cancer imaging. By decoupling the tumor-targeting molecule from the imaging agent, this strategy allows for the use of various imaging modalities by simply changing the label on the streptavidin. This approach can enhance image contrast by minimizing the background signal from unbound imaging agents in circulation.
Quantitative Data Summary
The following tables summarize key quantitative data for biotinylated PSMA inhibitors based on in vitro assays. These values are indicative of the high affinity and specificity of this class of molecules for PSMA.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Biotin-CTT54 | PSMA | Competitive Binding Assay | 1.21 | [1][2] |
| Biotin-PEG4-CTT54 | PSMA | Competitive Binding Assay | 2.53 | [1][2] |
| Biotin-PEG12-CTT54 | PSMA | Competitive Binding Assay | 10 | [1][2] |
| Pre-formed Biotin-PEG12-CTT54:Cy5-Streptavidin Complex | PSMA | Competitive Binding Assay | 1.86 | [1][2] |
Signaling Pathway and Experimental Workflow
PSMA Internalization Signaling Pathway
Upon binding of a ligand, such as this compound, PSMA is internalized via clathrin-mediated endocytosis.[3] The intracellular domain of PSMA interacts with the adaptor protein complex-2 (AP-2) and clathrin, leading to the formation of clathrin-coated pits and subsequent vesicle formation. This internalization mechanism is crucial for the accumulation and retention of the imaging probe within the tumor cells.
Caption: PSMA internalization via clathrin-mediated endocytosis.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the major steps for the in vivo imaging of prostate cancer xenografts using the this compound pre-targeting strategy.
Caption: Experimental workflow for pre-targeted in vivo imaging.
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Xenografts
This protocol describes the subcutaneous implantation of LNCaP cells to create a prostate cancer xenograft model in immunodeficient mice.[4][5][6]
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude or SCID mice (6-8 weeks old)
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture LNCaP cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 2-4 weeks.
-
Once tumors reach a size of approximately 100-150 mm³, the mice are ready for the imaging studies. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: In Vivo Pre-targeting and Fluorescence Imaging
This protocol outlines the two-step pre-targeting imaging procedure in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-Cy5 or Streptavidin-IR783)
-
Sterile saline for injection
-
In vivo fluorescence imaging system
Procedure:
-
Step 1: Administration of this compound
-
Prepare a solution of this compound in sterile saline at a concentration of 1 mg/mL.
-
Inject 100 µL of the solution (100 µg) intravenously (tail vein) into each tumor-bearing mouse.
-
Allow for a clearance period of 4 to 24 hours. This allows the unbound this compound to clear from the bloodstream, reducing background signal. The optimal clearance time may need to be determined empirically.
-
-
Step 2: Administration of Streptavidin-Fluorophore
-
Prepare a solution of the streptavidin-fluorophore conjugate in sterile saline according to the manufacturer's instructions (typically a stock solution of 1 mg/mL).
-
Inject 100 µL of the streptavidin-fluorophore solution intravenously into each mouse.
-
-
In Vivo Fluorescence Imaging
-
At various time points post-injection of the streptavidin-fluorophore (e.g., 1, 4, 24, and 48 hours), perform whole-body fluorescence imaging.
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire both white-light and fluorescence images for anatomical reference.
-
-
Image Analysis
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Optional)
-
After the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).
-
Image the dissected tissues ex vivo using the fluorescence imaging system to confirm the in vivo findings and assess the biodistribution of the imaging agent.
-
Troubleshooting
-
High Background Signal:
-
Increase the clearance time between the this compound and streptavidin-fluorophore injections.
-
Ensure complete intravenous injection to avoid subcutaneous deposition of the imaging agent.
-
-
Weak Tumor Signal:
-
Confirm PSMA expression in the xenograft tumors via immunohistochemistry.
-
Optimize the doses of both the biotinylated ligand and the streptavidin-fluorophore.
-
Consider using a brighter fluorophore or a more sensitive imaging system.
-
-
No Tumor Growth:
-
Ensure the viability of the LNCaP cells before injection.
-
Use Matrigel® to support initial tumor growth.
-
Verify the immunodeficiency status of the mice.
-
Conclusion
The pre-targeting strategy using this compound provides a highly specific and versatile method for the in vivo imaging of prostate cancer xenografts. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to implement this powerful imaging technique in their preclinical studies. This approach holds significant potential for advancing the development of novel diagnostic and therapeutic agents for prostate cancer.
References
- 1. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Interaction of prostate specific membrane antigen with clathrin and the adaptor protein complex-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-NH-PSMA-617 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-NH-PSMA-617 is a biotinylated derivative of the highly specific prostate-specific membrane antigen (PSMA)-targeting small molecule, PSMA-617.[1][2][3][4][5] PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for the delivery of therapeutic and imaging agents.[1][2][3][4][5] The inclusion of a biotin tag allows for a versatile two-step targeting strategy utilizing the high-affinity interaction between biotin and streptavidin (or avidin). This approach enables the delivery of a wide array of payloads, including cytotoxic drugs, radionuclides, and imaging agents, to PSMA-expressing tumor cells with high precision.
These application notes provide an overview of the utility of this compound in targeted drug delivery systems, along with detailed protocols for its experimental evaluation.
Principle of Action: Two-Step Targeted Drug Delivery
The core principle behind the use of this compound lies in the streptavidin-biotin system, which is known for its remarkably high affinity (Kd ≈ 10⁻¹⁵ M).[6] This system can be employed in two primary strategies:
-
Pretargeting: A streptavidin-conjugated antibody or other targeting moiety is first administered to localize at the tumor site. After allowing for clearance of the unbound conjugate from circulation, a biotinylated therapeutic or imaging agent, such as a drug conjugated to this compound, is administered and rapidly captured by the tumor-localized streptavidin.
-
Pre-formed Complex: A complex of this compound and a streptavidin-conjugated payload is formed in vitro prior to administration. This multivalent complex can then be administered, targeting the PSMA-expressing cells. Studies with other biotinylated PSMA inhibitors have shown that such pre-formed complexes can exhibit enhanced inhibitory potency and rapid internalization into cancer cells.[6][7][8][9]
Signaling Pathway of PSMA
Upon binding of a ligand like PSMA-617, PSMA is internalized through an endocytic pathway. Understanding the downstream signaling events is crucial for comprehending the cellular response to PSMA-targeted therapies. PSMA expression has been shown to influence key cell survival pathways, including the PI3K-AKT and MAPK signaling cascades. Increased PSMA levels can lead to a shift from MAPK-mediated proliferation to PI3K-AKT-driven cell survival, promoting tumor progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. Targeting prostate cancer cells with a multivalent PSMA inhibitor-guided streptavidin conjugate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Streptavidin-Biotin Based Assays Utilizing Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-NH-PSMA-617 in various streptavidin-biotin-based assays. This conjugate is a valuable tool for studying the Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer research and a target for diagnostics and therapeutics.
Introduction to this compound
This compound is a derivative of the well-established PSMA-targeting small molecule, PSMA-617.[1][2][3][4] PSMA-617 is known for its high binding affinity and efficient internalization into prostate cancer cells expressing PSMA.[1] The addition of a biotin tag allows for the versatile use of this molecule in conjunction with streptavidin-based detection systems. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L, making it an ideal system for sensitive and robust assays.[5]
This biotinylated compound enables researchers to perform a variety of in vitro and in situ assays to detect and quantify PSMA expression, to screen for novel PSMA-targeting drugs, and to study the biological functions of PSMA.
Principle of the Assays
The core principle of these assays lies in the highly specific and high-affinity interaction between biotin and streptavidin.[5][6] this compound acts as a bridge, linking the PSMA target to a streptavidin-conjugated reporter molecule. The general workflow involves:
-
Binding: this compound is introduced to the biological sample (e.g., cells, tissue sections, protein lysates) and specifically binds to PSMA.
-
Washing: Unbound this compound is washed away to reduce background signal.
-
Detection: A streptavidin molecule conjugated to a reporter (e.g., an enzyme like Horseradish Peroxidase (HRP), a fluorophore, or a radioactive isotope) is added. The streptavidin binds to the biotin moiety of the PSMA-bound this compound.
-
Signal Generation and Measurement: The reporter molecule generates a detectable signal that is proportional to the amount of PSMA present in the sample.
Key Applications
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of soluble PSMA or for screening of PSMA inhibitors.
-
Western Blotting: For the detection of PSMA in protein lysates.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): For the visualization of PSMA expression in tissue sections or cultured cells.
-
Flow Cytometry: For the quantification of PSMA-expressing cells in a heterogeneous population.
-
Pull-down Assays: For the isolation of PSMA and its interacting partners.
Quantitative Data Summary
The following table summarizes key quantitative data related to the components of these assays.
| Parameter | Molecule/Interaction | Value | Reference |
| Dissociation Constant (Kd) | Streptavidin-Biotin | ≈ 10⁻¹⁴ mol/L | [5] |
| Binding Rate Constant (kon) | Streptavidin-Biotin | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | [7] |
Experimental Protocols
PSMA Detection in Cell Lysates via Western Blotting
This protocol outlines the use of this compound for the detection of PSMA in protein lysates separated by SDS-PAGE.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
This compound
-
Streptavidin-HRP conjugate
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.
-
This compound Incubation: Incubate the membrane with an optimized concentration of this compound (e.g., 1-10 µM in blocking buffer) for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with a 1:1000 to 1:10,000 dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
PSMA Detection in Cells via Immunocytochemistry (ICC)
This protocol describes the visualization of PSMA in cultured cells.
Materials:
-
PSMA-positive and negative cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets if applicable)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Preparation: Wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If targeting intracellular domains of PSMA, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.
-
This compound Incubation: Incubate the cells with an optimized concentration of this compound (e.g., 1-5 µM in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Streptavidin-Fluorophore Incubation: Incubate the cells with a 1:500 to 1:2000 dilution of Streptavidin-Fluorophore conjugate in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Quantification of PSMA-Expressing Cells via Flow Cytometry
This protocol allows for the quantification of cells expressing PSMA on their surface.
Materials:
-
Single-cell suspension of PSMA-positive and negative cells
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound
-
Streptavidin-Fluorophore conjugate (e.g., Streptavidin-PE)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1x10⁶ cells/mL in ice-cold flow cytometry buffer.
-
This compound Incubation: Add an optimized concentration of this compound (e.g., 0.5-2.5 µM) to 100 µL of the cell suspension. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice by adding 1 mL of flow cytometry buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Streptavidin-Fluorophore Incubation: Resuspend the cell pellet in 100 µL of a 1:500 to 1:2000 dilution of Streptavidin-Fluorophore conjugate. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice as described in step 3.
-
Resuspension and Staining: Resuspend the cells in 500 µL of flow cytometry buffer containing a viability dye.
-
Analysis: Analyze the cells on a flow cytometer. Gate on the live, single-cell population to determine the percentage of PSMA-positive cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Prostate Cancer Cell Lines with Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and a compelling therapeutic target in prostate cancer. Its expression levels correlate with tumor aggressiveness, metastasis, and recurrence. PSMA-617 is a small molecule ligand that binds to the extracellular domain of PSMA with high affinity and specificity, leading to its internalization. This characteristic makes it an ideal vehicle for the targeted delivery of diagnostic or therapeutic agents to prostate cancer cells.
Biotin-NH-PSMA-617 is a derivative of PSMA-617 that is covalently linked to biotin. This biotin tag allows for versatile and sensitive detection using streptavidin-based conjugates, making it a valuable tool for a variety of in vitro and in vivo applications, including cell labeling, affinity-based purification, and preclinical imaging. These application notes provide detailed protocols for labeling prostate cancer cell lines with this compound and for the subsequent analysis of PSMA expression and downstream signaling pathways.
Data Presentation
The binding affinity of PSMA-617 and its derivatives is a critical parameter for assessing their utility in targeting PSMA-expressing cells. While specific binding affinity data for this compound is not extensively available in the public domain, the data for the closely related compound, PSMA-617, provides a strong indication of its expected performance. The biotin modification is not expected to significantly alter the binding characteristics.
| Cell Line | PSMA Expression Status | Compound | Binding Affinity (IC50/Kd) | Reference |
| LNCaP | High | PSMA-617 | ~5 nM (IC50) | [1] |
| 22Rv1 | Moderate to High | 64Cu-PSMA-BCH | 0.59 nM (Kd) | [2] |
| PC-3 | Negative | 177Lu-PSMA-617 | No significant uptake | [3] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (PSMA-positive)
-
22Rv1 (PSMA-positive)
-
PC-3 (PSMA-negative, as a negative control)
-
-
Culture Media:
-
LNCaP: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
22Rv1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Labeling of Prostate Cancer Cells with this compound
This protocol outlines the general steps for labeling adherent prostate cancer cells. Optimization of incubation time and concentration of this compound may be required for specific experimental needs.
-
Materials:
-
This compound (commercially available)
-
PSMA-positive (LNCaP, 22Rv1) and PSMA-negative (PC-3) prostate cancer cells
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
-
Procedure:
-
Seed prostate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions).
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 nM) in serum-free cell culture medium.
-
Wash the cells twice with warm PBS to remove any residual serum.
-
Add the this compound solution to the cells and incubate for 1-2 hours at 37°C. For competition experiments to demonstrate specificity, pre-incubate a set of cells with a 100-fold excess of unlabeled PSMA-617 for 30 minutes before adding this compound.
-
After incubation, remove the labeling solution and wash the cells three times with cold PBS to remove unbound this compound.
-
The labeled cells are now ready for downstream applications such as flow cytometry or western blotting.
-
Flow Cytometry Analysis of Labeled Cells
This protocol describes the detection of this compound labeled cells using a fluorescently conjugated streptavidin.
-
Materials:
-
This compound labeled cells
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Detach the this compound labeled cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration (typically 0.1–0.2 µg per 10⁷ cells).
-
Incubate the cells for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter set for the chosen fluorophore. Use unlabeled cells and cells labeled with streptavidin conjugate alone as controls.
-
Western Blot Analysis of PSMA and Downstream Signaling
This protocol allows for the analysis of PSMA expression and the activation status of key signaling molecules following this compound binding.
-
Materials:
-
This compound labeled and unlabeled control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSMA, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
HRP-conjugated streptavidin
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the labeled and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
To detect biotinylated PSMA, incubate the membrane with HRP-conjugated streptavidin in blocking buffer for 1 hour at room temperature.
-
To analyze signaling pathways, incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
For signaling pathway analysis, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.
-
For loading controls, probe the membrane with an anti-GAPDH antibody.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and analysis.
Caption: Binding and internalization of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of PSMA-Expressing Cells using Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for diagnostic and therapeutic applications.[1] Biotin-NH-PSMA-617 is a high-affinity small molecule ligand that specifically binds to the extracellular domain of PSMA.[2][3][4][5] The biotin tag enables the versatile use of the robust biotin-streptavidin system for the isolation, enrichment, and analysis of PSMA-expressing cells from various biological samples.[6][7] These application notes provide detailed protocols for the isolation of PSMA-expressing cells using this compound coupled with magnetic-activated cell sorting (MACS) and fluorescence-activated cell sorting (FACS).
Data Presentation
Table 1: Binding Affinity of PSMA Ligands
| Ligand | Method | Cell Line | Binding Affinity (Kd/IC50) | Reference |
| ⁸⁹Zr-PSMA-617 | Radioligand Binding Assay | LNCaP | Kd: 6.8 nM | [8] |
| Biotin-PEG₁₂-CTT54 | Competitive Binding Assay | Purified PSMA | IC₅₀: 10 nM | [9] |
| Biotin-PEG₁₂-CTT54:Streptavidin Complex | Competitive Binding Assay | Purified PSMA | IC₅₀: 1.86 nM | [9] |
| ⁶⁴Cu-PSMA-CM | Radioligand Binding Assay | 22Rv1 | Kd: 4.58 nM | [10] |
| ⁶⁴Cu-PSMA-BCH | Radioligand Binding Assay | 22Rv1 | Kd: 0.59 nM | [10] |
| A70-B104 | Radioligand Binding Assay | PSMA | Kd: 900 pM | [11] |
Table 2: PSMA Receptor Expression on Prostate Cancer Cell Lines
| Cell Line | Method | Receptors per Cell | Reference |
| LNCaP | Flow Cytometry | 1.7 x 10⁵ | [12] |
| PC-3 | Flow Cytometry | 6.6 x 10³ | [12] |
Table 3: Performance of a Universal Magnetic Cell Separation Method
| Parameter | Performance | Reference |
| Purity | >92% | [7] |
| Recovery | >80% | [7] |
| Viability | >92% | [7] |
Signaling Pathways
PSMA is not merely a surface marker but also an active participant in cellular signaling. Upon ligand binding and clustering, PSMA can modulate intracellular signaling pathways, notably promoting a switch from the MAPK pathway to the pro-survival PI3K/AKT pathway.[13][6][8][9][14][15] This can influence cell proliferation, survival, and migration.
Caption: PSMA signaling cascade initiated by ligand binding.
Experimental Protocols
Protocol 1: Isolation of PSMA-Expressing Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol outlines the positive selection of PSMA-expressing cells from a single-cell suspension.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic microbeads
-
Cell separation buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Magnetic separator
-
Appropriate cell culture medium
-
PSMA-positive and PSMA-negative control cells
Workflow:
Caption: Workflow for MACS-based isolation of PSMA-positive cells.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, dissociated tissue) in cold cell separation buffer. A recommended cell concentration is 1 x 10⁷ cells/mL.
-
Biotinylation: Add this compound to the cell suspension. The optimal concentration should be determined empirically, but a starting point of 10-100 nM is recommended based on the binding affinities of similar compounds.[8][9] Incubate for 30 minutes at 4°C with gentle mixing.
-
Washing: Wash the cells by adding 10 volumes of cold cell separation buffer and centrifuging at 300 x g for 10 minutes. Discard the supernatant. Repeat this washing step twice to remove unbound this compound.
-
Magnetic Labeling: Resuspend the cell pellet in cell separation buffer. Add streptavidin-conjugated magnetic microbeads according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C with gentle mixing.
-
Washing: Wash the cells as described in step 3 to remove unbound magnetic microbeads.
-
Magnetic Separation: Resuspend the cells in cell separation buffer and apply the cell suspension to a magnetic separation column placed in a magnetic field.
-
Elution of PSMA-Positive Cells: The PSMA-expressing cells, now labeled with magnetic beads, will be retained in the column. The unlabeled cells (PSMA-negative fraction) will flow through. Wash the column with separation buffer as recommended by the manufacturer. Remove the column from the magnetic field and elute the magnetically retained PSMA-positive cells by firmly pushing the plunger into the column.
-
Downstream Applications: The isolated cells are now ready for downstream applications such as cell culture, molecular analysis, or drug screening.
Protocol 2: Isolation of PSMA-Expressing Cells using Fluorescence-Activated Cell Sorting (FACS)
This protocol allows for the high-purity sorting of PSMA-expressing cells based on fluorescence intensity.
Materials:
-
This compound
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)
-
FACS buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Flow cytometer/cell sorter
-
Appropriate controls (e.g., unstained cells, cells with streptavidin-fluorophore only, PSMA-negative cells)
Workflow:
Caption: Workflow for FACS-based sorting of PSMA-positive cells.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in cold FACS buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Biotinylation: Add this compound to the cell suspension at an empirically determined optimal concentration (starting at 10-100 nM). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fluorescent Labeling: Resuspend the cell pellet in FACS buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer as described in step 3.
-
Cell Sorting: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer. Set up appropriate gates based on your controls to identify and sort the PSMA-positive (fluorescent) and PSMA-negative (non-fluorescent) populations.
-
Collection: Collect the sorted cell populations into appropriate tubes containing cell culture medium or a suitable buffer for downstream applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of PSMA-positive cells | - Low PSMA expression on target cells- Suboptimal concentration of this compound- Inefficient magnetic bead or fluorophore binding | - Confirm PSMA expression using a positive control cell line- Titrate the concentration of this compound- Ensure proper storage and handling of streptavidin conjugates |
| Low purity of isolated cells | - Inadequate washing steps- Non-specific binding of reagents- Cell clumping | - Increase the number and volume of washes- Include a blocking step with an appropriate serum- Ensure single-cell suspension and filter cells before sorting |
| High cell death | - Harsh experimental conditions- Prolonged incubation times | - Keep cells on ice and use cold buffers- Minimize incubation times where possible |
Conclusion
This compound is a powerful tool for the specific isolation of PSMA-expressing cells. The protocols provided herein, in conjunction with the supporting data, offer a comprehensive guide for researchers to effectively utilize this reagent in their studies of prostate cancer and other PSMA-expressing malignancies. The flexibility of the biotin-streptavidin system allows for easy adaptation to various downstream applications, making this compound a valuable asset in the advancement of PSMA-targeted research and development.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Magnetic Beads Cell Separation [protocols.io]
- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jclinmedcasereports.com [jclinmedcasereports.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. medchemexpress.com [medchemexpress.com]
Quantifying PSMA Receptor Density with Biotin-NH-PSMA-617: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target in prostate cancer. Its expression levels are significantly elevated in prostate carcinoma, particularly in metastatic and castration-resistant disease. Accurate quantification of PSMA receptor density on cancer cells is crucial for patient stratification, predicting therapeutic response to PSMA-targeted therapies, and for the preclinical development of new PSMA-targeting agents. Biotin-NH-PSMA-617 is a high-affinity small molecule ligand for PSMA that is tagged with biotin. This allows for a versatile, non-radioactive approach to quantify PSMA expression in various experimental settings. This document provides detailed protocols and data for the application of this compound in quantifying PSMA receptor density.
Data Presentation
Quantitative Data on PSMA Expression and Ligand Binding
The following tables summarize key quantitative data regarding PSMA receptor density on various prostate cancer cell lines and the binding affinities of PSMA-617 and related ligands. This data is essential for experimental design and interpretation.
| Cell Line | PSMA Expression Level | Receptor Density (Receptors per cell) | Reference |
| LNCaP | High | ~1.7 x 10⁵ | [1] |
| C4-2 | High | ~2.4 x 10⁵ | |
| PC-3 | Low/Negative | ~6.6 x 10³ | [1] |
| RM1-low | Low | ~1.7 x 10⁴ | |
| RM1-medium | Medium | ~2.2 x 10⁴ | |
| RM1-PGLS | High | ~4.5 x 10⁴ |
| Ligand | Cell Line | Binding Affinity (Kd) | Reference |
| ⁸⁹Zr-PSMA-617 | LNCaP | 6.8 nM | [1] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP | 4.358 ± 0.664 nM | |
| ⁶⁸Ga-PSMA-11 | LNCaP | - | |
| Biotin-PEG₁₂-CTT54 | LNCaP | IC₅₀ = 10 nM |
Signaling Pathways and Experimental Workflow
PSMA-Associated Signaling Pathways
PSMA is known to modulate key signaling pathways involved in cell survival and proliferation, primarily the PI3K-AKT and MAPK pathways. Understanding these pathways is crucial for comprehending the biological consequences of PSMA expression and the mechanism of action of PSMA-targeted therapies.
Caption: PSMA signaling redirects from MAPK to the pro-survival PI3K/AKT pathway.
Experimental Workflow for PSMA Quantification
The general workflow for quantifying PSMA receptor density using this compound involves labeling cells or tissues with the biotinylated ligand, followed by detection with a labeled streptavidin conjugate.
References
Developing PSMA-Targeted Therapies with Biotin-NH-PSMA-617: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1] Small molecule inhibitors targeting PSMA, such as PSMA-617, have shown considerable efficacy in delivering therapeutic payloads to tumor sites.[2] This document provides detailed application notes and protocols for the use of Biotin-NH-PSMA-617, a biotinylated derivative of PSMA-617, in the development of novel PSMA-targeted therapies.
This compound serves as a versatile tool for researchers, enabling a wide range of applications through the high-affinity interaction between biotin and streptavidin. This allows for a modular approach to therapy development, where various functionalities, such as imaging agents, cytotoxic drugs, or nanoparticles, can be conjugated to streptavidin and subsequently targeted to PSMA-expressing cells by this compound.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of PSMA-617
| Compound | Cell Line | Parameter | Value | Reference |
| PSMA-617 | LNCaP | IC50 | 2.3 ± 0.9 nM | [2] |
| PSMA-617 | LNCaP | Kd | 0.06 nM | [3][4] |
| PSMA-617 | - | Kon | 2.0 x 10^6 to 5.5 x 10^6 (Ms)^-1 | [5] |
| PSMA-617 | - | Koff | 5.4 x 10^-5 to 4.2 x 10^-4 s^-1 | [5] |
Note: The binding affinity of this compound is anticipated to be in a similar nanomolar range. Experimental determination is recommended for specific applications.
PSMA Signaling Pathway
PSMA is not only a passive cell surface marker but also an active participant in prostate cancer signaling pathways. Its expression has been shown to modulate a critical switch from the MAPK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, a key driver of cell survival and therapeutic resistance.[6][7][8] Understanding this pathway is crucial for developing effective PSMA-targeted therapies.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
In Vitro Binding Affinity Determination (Competitive Binding Assay)
This protocol describes how to determine the binding affinity (IC50) of this compound using a competitive binding assay with a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) in PSMA-positive prostate cancer cells (e.g., LNCaP).
Materials:
-
This compound
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
LNCaP cells (or other PSMA-positive cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well cell culture plates
-
Scintillation counter
-
Non-labeled PSMA-617 (for positive control)
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Competitors: Prepare a serial dilution of this compound and non-labeled PSMA-617 in binding buffer. The concentration range should typically span from 10^-12 M to 10^-6 M.
-
Competition Reaction:
-
Wash the cells once with binding buffer.
-
Add 50 µL of the competitor dilutions (this compound or PSMA-617) to the respective wells.
-
Add 50 µL of the radiolabeled PSMA ligand at a constant concentration (e.g., 0.1 nM) to all wells.
-
Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of non-labeled PSMA-617 (non-specific binding).
-
-
Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with 100 µL of 1 M NaOH. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the competitive binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of a therapeutic agent delivered via the this compound/streptavidin system using an MTT assay.[9]
Materials:
-
This compound
-
Streptavidin conjugated to a cytotoxic drug
-
LNCaP cells (or other PSMA-positive cell line)
-
PC-3 cells (or other PSMA-negative cell line for control)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP and PC-3 cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-targeting Step:
-
Wash the cells with serum-free medium.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 nM) in serum-free medium for 1 hour at 37°C.
-
Wash the cells three times with serum-free medium to remove unbound this compound.
-
-
Targeting Step:
-
Add the streptavidin-drug conjugate at a constant concentration to the wells and incubate for a predetermined time (e.g., 48-72 hours) at 37°C.
-
Include control wells with cells only, cells with this compound only, and cells with streptavidin-drug conjugate only.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the dose-dependent cytotoxicity.
Caption: Workflow for the two-step cytotoxicity assay.
In Vivo Tumor Targeting and Imaging
This protocol provides a general framework for evaluating the tumor-targeting ability of this compound in a preclinical mouse model using a streptavidin-conjugated imaging agent (e.g., near-infrared dye or radionuclide).
Materials:
-
This compound
-
Streptavidin conjugated to an imaging agent (e.g., Streptavidin-IR-Dye)
-
Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
LNCaP cells (or other PSMA-positive tumor cells)
-
PC-3 cells (or other PSMA-negative tumor cells for control)
-
Matrigel
-
In vivo imaging system (e.g., IVIS for fluorescence imaging)
-
Anesthesia
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously implant 1-5 x 10^6 LNCaP cells mixed with Matrigel into the right flank of the mice.
-
Implant the same number of PC-3 cells into the left flank as a negative control.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Pre-targeting Injection:
-
Administer this compound (e.g., 10-50 nmol/kg) intravenously (i.v.) via the tail vein.
-
Allow for a circulation and clearance period (e.g., 4-24 hours). This time should be optimized to maximize tumor accumulation and minimize background signal.
-
-
Targeting Injection:
-
Administer the streptavidin-imaging agent conjugate (e.g., 1-5 nmol/kg) i.v.
-
-
In Vivo Imaging:
-
At various time points post-injection of the imaging agent (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging system.
-
-
Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the mice and harvest the tumors and major organs (e.g., liver, kidneys, spleen, muscle).
-
Measure the signal intensity (fluorescence or radioactivity) in the harvested tissues to quantify the biodistribution of the imaging agent.
-
-
Data Analysis: Analyze the in vivo images to assess tumor-specific accumulation of the imaging agent. Quantify the ex vivo biodistribution data to determine the tumor-to-background ratios.
Caption: Workflow for in vivo tumor targeting and imaging.
Conclusion
This compound represents a valuable research tool for the development of novel PSMA-targeted therapies. Its biotin moiety allows for a flexible and modular approach, enabling the attachment of a wide array of therapeutic and diagnostic agents via the high-affinity streptavidin-biotin interaction. The provided protocols and data serve as a comprehensive guide for researchers to design and execute preclinical studies aimed at advancing the field of PSMA-targeted oncology. Further characterization of this compound's specific binding kinetics and in vivo performance will be crucial for its successful translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. urotoday.com [urotoday.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing Biotin-NH-PSMA-617 Concentration for Cell Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Biotin-NH-PSMA-617 for cell staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell staining?
A1: this compound is a biotinylated small molecule ligand that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3][4] The PSMA-617 component of the molecule provides high binding affinity to PSMA-expressing cells.[1] The biotin tag allows for indirect detection using streptavidin or avidin conjugated to a fluorophore or an enzyme, enabling visualization of PSMA-positive cells in techniques like flow cytometry and immunofluorescence.
Q2: What is a good starting concentration for this compound in a cell staining experiment?
A2: Based on the reported binding affinity of PSMA-617, a good starting concentration for cell staining is in the low nanomolar range. The half-maximal inhibitory concentration (IC50) of PSMA-617 for PSMA-positive cell lines like LNCaP and C4-2 is approximately 5 nM.[5] Therefore, a starting concentration range of 5-20 nM is recommended for initial experiments. It is crucial to perform a titration to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: To determine the optimal concentration, a titration experiment is essential. This involves staining your cells with a range of this compound concentrations while keeping other parameters constant. The goal is to find the concentration that provides the best signal-to-noise ratio, meaning a strong positive signal on PSMA-expressing cells and minimal background staining on negative control cells.
Quantitative Data Summary
The following tables summarize the reported binding affinities of PSMA-617, which can guide the selection of an appropriate concentration range for this compound.
Table 1: IC50 Values of PSMA-617 in PSMA-Positive Cell Lines
| Cell Line | IC50 (nM) | Reference |
| LNCaP | ~5 | [5] |
| C4-2 | ~5 | [5] |
| PC-3 PIP (PSMA-overexpressing) | ~71 | [5] |
Table 2: Binding Affinities of PSMA-617 and Derivatives
| Compound | Assay Type | IC50 (nM) | Reference |
| PSMA-617 | PSMA Enzyme Assay | 0.05 ± 0.03 | [5] |
| PSMA-617 | NAALADase Assay | 0.90 ± 0.30 | [6] |
| RPS-077 | In Vitro Binding | 1.7 ± 0.3 | [7] |
| RPS-072 | In Vitro Binding | 6.7 ± 3.7 | [7] |
| RPS-071 | In Vitro Binding | 10.8 ± 1.5 | [7] |
Experimental Protocols
Protocol 1: Titration of this compound for Flow Cytometry
This protocol outlines a general procedure for determining the optimal concentration of this compound for staining PSMA-positive cells for flow cytometry analysis.
Materials:
-
PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC-3)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Streptavidin conjugated to a fluorophore (e.g., PE or APC)
-
Flow cytometry tubes
-
Cell culture medium
Procedure:
-
Cell Preparation: Harvest and wash the PSMA-positive and PSMA-negative cells. Resuspend the cells in ice-cold PBS containing 1% BSA (staining buffer) at a concentration of 1x10^6 cells/mL.
-
Titration Setup: Prepare a serial dilution of this compound in staining buffer. Recommended concentrations to test: 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, and 100 nM. Include a no-ligand control.
-
Incubation with Ligand: Add 100 µL of the cell suspension to each flow cytometry tube. Add 100 µL of the corresponding this compound dilution to each tube.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 1 mL of cold staining buffer. Centrifuge at 300 x g for 5 minutes between washes.
-
Secondary Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated optimal concentration of fluorescently labeled streptavidin.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 1 mL of cold staining buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and analyze on a flow cytometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | 1. This compound concentration is too high. 2. Non-specific binding of the ligand or streptavidin. 3. Insufficient washing. 4. Endogenous biotin in cells. | 1. Perform a titration to find the optimal, lower concentration. 2. Increase the BSA concentration in the staining buffer (e.g., to 2-5%). Include a blocking step with an unconjugated streptavidin followed by a biotin wash before adding this compound. 3. Increase the number and/or volume of washes. 4. Pre-incubate cells with an avidin/biotin blocking kit. |
| No or Weak Signal | 1. This compound concentration is too low. 2. Low or no PSMA expression on the target cells. 3. Inactive this compound or streptavidin-conjugate. 4. Insufficient incubation time. | 1. Increase the concentration of this compound. 2. Confirm PSMA expression using a validated positive control cell line (e.g., LNCaP) and a validated anti-PSMA antibody. 3. Check the expiration dates and storage conditions of the reagents. Test the streptavidin-conjugate with a known biotinylated positive control. 4. Increase the incubation time with the ligand and/or streptavidin. |
| High Cell-to-Cell Variability in Staining | 1. Heterogeneous PSMA expression in the cell population. 2. Inconsistent reagent addition or mixing. | 1. This may be a biological reality. Consider cell sorting to isolate subpopulations if necessary. 2. Ensure thorough but gentle mixing of cells and reagents. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for common staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting low signal with Biotin-NH-PSMA-617 in western blot
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotin-NH-PSMA-617 in western blotting experiments.
Troubleshooting Guide: Low to No Signal
Low or no signal is a common issue in western blotting. The following guide provides a systematic approach to identifying and resolving the root cause when using this compound for the detection of Prostate-Specific Membrane Antigen (PSMA).
Question: I am not seeing any bands or only very faint bands for PSMA on my western blot. What are the possible causes and solutions?
Answer:
Several factors, from sample preparation to signal detection, can contribute to a weak or absent signal. Below is a step-by-step troubleshooting workflow to help you pinpoint the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for low signal in western blot.
Detailed Troubleshooting Steps
| Potential Problem | Recommended Action |
| 1. Inadequate Protein Sample | |
| Low or no PSMA expression in the sample | Verify PSMA expression in your cell line or tissue. LNCaP cells are a commonly used positive control for high PSMA expression.[1] |
| Protein degradation | Add protease inhibitors to your lysis buffer. Prepare fresh lysates and avoid repeated freeze-thaw cycles. |
| Insufficient protein loaded | Quantify your protein lysate using a BCA or Bradford assay. Load at least 20-30 µg of total protein per lane. For low-expression samples, you may need to load more.[2][3] |
| 2. Inefficient Protein Transfer | |
| Poor transfer from gel to membrane | After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient transfer across the entire molecular weight range. |
| Incorrect transfer conditions | Optimize transfer time and voltage based on the molecular weight of PSMA (approximately 100-120 kDa, with potential dimers at ~200 kDa) and your transfer system.[4][5][6] |
| 3. Suboptimal Blocking and Probing | |
| Blocking buffer masks the epitope or contains biotin | Crucially, do not use non-fat dry milk for blocking when using a biotin-based detection system. Milk contains endogenous biotin, which will be detected by streptavidin-HRP, leading to high background and potentially masking your signal.[7][8] Use 3-5% Bovine Serum Albumin (BSA) in TBST. |
| Incorrect concentration of this compound | The optimal concentration of your biotinylated probe needs to be determined empirically. Perform a titration to find the concentration that yields the best signal-to-noise ratio. |
| 4. Ineffective Signal Detection | |
| Suboptimal Streptavidin-HRP concentration | A too high or too low concentration of Streptavidin-HRP can result in a weak signal. Titrate the Streptavidin-HRP conjugate. A common starting dilution is 1:10,000, with an optimization range of 1:5,000 to 1:20,000.[9] |
| Inactive Streptavidin-HRP | Ensure the conjugate has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment.[10] |
| Substrate issues | Use a fresh, high-sensitivity chemiluminescent substrate. Ensure the substrate has not expired. Optimize the incubation time with the substrate.[8] |
| Insufficient exposure time | For faint bands, increase the exposure time when imaging the blot. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PSMA on a western blot?
A1: The predicted molecular weight of PSMA is around 84 kDa. However, due to heavy glycosylation, it typically migrates at approximately 100-120 kDa.[4][5][11] Under certain sample preparation conditions, an SDS-resistant dimer may be observed at around 200 kDa.[5][6]
Q2: Which cell lines are recommended as positive and negative controls for PSMA expression?
A2:
-
Positive Control: LNCaP cells are well-established to have high levels of PSMA expression.[1]
-
Negative Control: PC-3 and DU-145 prostate cancer cell lines have very low to no PSMA expression.
| Cell Line | PSMA Expression |
| LNCaP | High |
| 22Rv1 | Moderate |
| C4-2 | Moderate |
| PC-3 | Low/Negative |
| DU-145 | Negative |
Q3: Can I reuse my diluted this compound or Streptavidin-HRP?
A3: It is not recommended to reuse diluted biotinylated probes or enzyme conjugates. For optimal and reproducible results, always prepare fresh dilutions immediately before use.[10]
Q4: My background is very high. How can I reduce it?
A4: High background with biotin-based detection is often due to:
-
Using milk as a blocking agent: As stated previously, milk contains biotin and will react with streptavidin-HRP. Switch to a 3-5% BSA solution in TBST.[7][8]
-
Insufficient washing: Increase the number and duration of washes with TBST after incubation with the biotinylated probe and the streptavidin-HRP.
-
Streptavidin-HRP concentration is too high: Reduce the concentration of your streptavidin-HRP conjugate.[8]
Experimental Protocols
Detailed Western Blot Protocol for PSMA Detection using this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein lysate per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Probing with this compound:
-
Dilute the this compound in 5% BSA/TBST to the desired concentration (optimization may be required).
-
Incubate the membrane with the diluted this compound solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in 5% BSA/TBST (e.g., 1:10,000).[9]
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed.
-
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not just a surface marker; it plays a role in cellular signaling, particularly in prostate cancer progression. Understanding this can provide context for your experiments. PSMA expression has been shown to influence a switch from the MAPK pathway to the pro-survival PI3K-Akt pathway.[12][13][14]
Caption: PSMA's role in signaling pathway switching.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Item - Western blot analysis of PSMA protein levels in RM-1 mouse prostate cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Detection and characterization of the prostate-specific membrane antigen (PSMA) in tissue extracts and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate Specific Membrane Antigen (D4S1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Recombinant Human PSMA Protein (6xHis Tag) (A318193) [antibodies.com]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. urotoday.com [urotoday.com]
Stability and storage conditions for Biotin-NH-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Biotin-NH-PSMA-617.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a biotinylated derivative of PSMA-617, a small molecule ligand that targets the prostate-specific membrane antigen (PSMA). PSMA is a protein that is highly expressed on the surface of prostate cancer cells. The biotin tag allows for detection and purification using avidin or streptavidin-based systems.
What are the primary applications of this compound?
This compound is primarily used in research settings for various applications, including:
-
In vitro cell binding assays: To study the binding affinity and specificity of PSMA-targeting ligands.
-
Immunohistochemistry (IHC) and immunofluorescence (IF): For the detection of PSMA-expressing cells in tissue samples.
-
Pull-down assays: To isolate PSMA protein and its binding partners from cell lysates.
-
Development of targeted drug delivery systems: As a targeting moiety to deliver therapeutic agents to PSMA-expressing cells.
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage of the compound as a solid powder and in a solvent are summarized below.
Stability and Storage Conditions
The stability of this compound is dependent on the storage conditions. Following the recommended guidelines will ensure the longevity and performance of the compound in your experiments.
Storage as a Lyophilized Powder:
| Temperature | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short-term storage. |
Storage in Solvent:
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
Data compiled from multiple suppliers.[1][2]
Experimental Protocols
Reconstitution of Lyophilized Powder:
It is recommended to reconstitute the lyophilized this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Bring the vial of lyophilized powder to room temperature before opening.
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
To aid dissolution, the solution can be gently vortexed. For compounds that are difficult to dissolve, warming the tube to 37°C or using an ultrasonic bath for a short period may help.
Workflow for Reconstitution and Storage:
Caption: Figure 1. Recommended workflow for reconstituting and storing this compound.
General Protocol for a Cell-Based Binding Assay:
This protocol provides a general framework for a competitive cell-based binding assay to determine the binding affinity of a test compound against this compound for the PSMA receptor.
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP or PC-3 PIP) in appropriate cell culture medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the unlabeled competitor compound in assay buffer.
-
Prepare a solution of a labeled streptavidin conjugate (e.g., streptavidin-HRP or a fluorescently labeled streptavidin) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the competitor compound at various concentrations to the wells.
-
Add a fixed concentration of this compound to all wells (except for the negative control).
-
Incubate the plate at 4°C for a specified time to allow for binding.
-
Wash the cells to remove unbound reagents.
-
Add the labeled streptavidin conjugate and incubate.
-
Wash the cells to remove unbound streptavidin.
-
Add the appropriate substrate (for HRP conjugates) or measure the fluorescence.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the signal against the log concentration of the competitor.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of this compound.
-
Experimental Workflow for a Competitive Binding Assay:
Caption: Figure 2. General workflow for a competitive cell binding assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal | - Inactive this compound due to improper storage.- Low expression of PSMA on cells.- Insufficient incubation time.- Incorrect concentration of reagents. | - Use a fresh aliquot of this compound.- Confirm PSMA expression using a positive control (e.g., antibody staining).- Optimize incubation times for binding and detection steps.- Titrate all reagents to determine optimal concentrations. |
| High background signal | - Inadequate washing.- Non-specific binding of this compound or streptavidin conjugate.- Cells are overgrown or unhealthy. | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA or serum) before adding reagents.- Use a lower concentration of the streptavidin conjugate.- Ensure cells are healthy and at an appropriate confluency. |
| Inconsistent results between wells | - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with buffer. |
| Difficulty dissolving the compound | - Compound has low solubility in the chosen solvent.- Presence of aggregates. | - Gently warm the solution to 37°C.- Briefly sonicate the solution.- If solubility issues persist, try a different recommended solvent. |
Logical Troubleshooting Flowchart:
Caption: Figure 3. A logical flowchart for troubleshooting common issues.
References
Improving the efficiency of Biotin-NH-PSMA-617 conjugation
Technical Support Center: Biotin-NHS-PSMA-617 Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the conjugation of Biotin-NHS to PSMA-617.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the biotinylation of PSMA-617 using N-hydroxysuccinimide (NHS) esters.
Q1: My conjugation yield is very low. What are the most likely causes?
A1: Low conjugation efficiency is the most common problem and typically stems from one or more of the following factors:
-
Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is generally 7.2-8.5.[1][2][3][4] At lower pH values, the primary amine on PSMA-617 is protonated (-NH3+) and is not a good nucleophile, preventing the reaction.[2] At pH values above 8.5-9.0, the hydrolysis (breakdown) of the Biotin-NHS ester in water becomes extremely rapid, destroying the reagent before it can react with the amine.[4][5][6]
-
Hydrolysis of Biotin-NHS: Biotin-NHS reagents are moisture-sensitive.[1] Always use anhydrous DMSO or DMF to prepare the stock solution and prepare it immediately before use.[2][3][7] Do not store NHS esters in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]
-
Competing Nucleophiles: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with PSMA-617 for the Biotin-NHS, significantly reducing the yield.[4][7][8]
-
Improper Molar Ratio: An insufficient molar excess of Biotin-NHS over PSMA-617 can lead to incomplete labeling. A 5- to 20-fold molar excess of the biotin reagent is typically recommended.[3][9]
-
Purity of Reactants: Ensure the PSMA-617 and Biotin-NHS are of high purity and free from contaminants that could interfere with the reaction.
Q2: How do I choose the correct buffer for the conjugation reaction?
A2: Select a non-amine-containing buffer within the optimal pH range of 7.2-8.5.[4]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffers are excellent choices.[1][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) and glycine, are incompatible with NHS-ester chemistry as they will react with the biotin reagent.[4][8]
Q3: I see multiple peaks on my HPLC chromatogram after the reaction. What are they?
A3: A post-reaction HPLC chromatogram will likely show several species:
-
Desired Product: Biotin-NH-PSMA-617.
-
Unreacted PSMA-617: Starting material that was not biotinylated.
-
Hydrolyzed Biotin-NHS: The inactive, hydrolyzed form of the biotin reagent.
-
Unreacted Biotin-NHS: Excess active biotin reagent.
-
Side Products: In some cases, side reactions can occur, such as the acylation of other nucleophilic residues like serine, tyrosine, or arginine, though this is less common than amine reactivity.[10]
Purification, typically via reverse-phase HPLC, is necessary to isolate the desired conjugate.[9]
Q4: How can I confirm that the conjugation was successful?
A4: The most definitive method is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the biotin moiety to the PSMA-617. For example, biotinylation of a lysine residue results in a delta mass of +226.078 Da.[11] LC-MS/MS can further pinpoint the exact site of biotinylation.[11][12]
Q5: Should I be concerned about biotinylating a site on PSMA-617 that is critical for its function?
A5: Yes. PSMA-617 is a small molecule, and non-specific biotinylation could potentially interfere with its binding to the prostate-specific membrane antigen (PSMA). The primary amine on PSMA-617 is the intended target for NHS-ester conjugation. If multiple amine groups are available, you may get a heterogeneous product. Controlling the reaction pH can sometimes help achieve more selective labeling. For instance, reacting at a lower pH (e.g., 6.5-7.0) can preferentially label the N-terminal α-amino group over the ε-amino group of lysine, as the N-terminus has a lower pKa.[9]
Data on Reaction Parameters
Optimizing reaction conditions is critical for maximizing conjugation efficiency. The tables below summarize key parameters.
Table 1: Effect of pH on NHS-Ester Reaction and Hydrolysis
| pH Value | Reaction with Primary Amine | NHS-Ester Hydrolysis Rate | Recommendation |
| < 7.0 | Very slow (amine is protonated) | Slow | Not ideal for amine reaction, but can be used for selective N-terminal labeling.[9] |
| 7.2 - 8.5 | Optimal | Moderate and increases with pH | Recommended range for efficient conjugation .[1][2][4] |
| > 8.5 | Fast | Very fast (half-life can be minutes)[4][6] | Not recommended due to rapid reagent degradation.[5] |
Table 2: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Biotin:PSMA) | 5:1 to 20:1 | Ensures the reaction goes to completion and maximizes the labeling of PSMA-617.[3][13] |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate | Amine-free to prevent quenching the reaction.[4] |
| Reaction pH | 7.5 - 8.0 | Balances efficient amine reaction with manageable hydrolysis of the NHS ester.[7] |
| Solvent for Biotin-NHS | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the moisture-sensitive reagent.[2][3] |
| Reaction Temperature | Room Temperature or 4°C | Slower reaction at 4°C can provide more control and reduce hydrolysis.[1] |
| Reaction Time | 30 minutes to 2 hours | Generally sufficient for completion; can be extended (e.g., overnight at 4°C).[2][3] |
Experimental Workflow & Protocols
Conjugation Workflow Diagram
The following diagram illustrates the complete workflow for the preparation and purification of this compound.
Protocol 1: Biotin-NHS Conjugation to PSMA-617
This protocol provides a standard method for the biotinylation of PSMA-617.
Materials:
-
PSMA-617
-
Biotin-NHS (or a long-chain variant like NHS-LC-Biotin)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0 (amine-free)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: HPLC system with a C18 column or desalting columns.
Procedure:
-
Prepare PSMA-617 Solution: Dissolve PSMA-617 in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Biotin-NHS Solution: Immediately before use, dissolve the Biotin-NHS reagent in anhydrous DMSO to create a 10 mM stock solution.[9]
-
Calculate Molar Excess: Determine the volume of the 10 mM Biotin-NHS solution needed to achieve a 10-fold molar excess relative to the amount of PSMA-617.
-
Initiate Reaction: Add the calculated volume of the Biotin-NHS solution to the PSMA-617 solution. Mix gently.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7] This step consumes any unreacted Biotin-NHS.
-
Purify Product: Remove unreacted biotin and byproducts by either a desalting column (for faster cleanup) or reverse-phase HPLC (for higher purity).[7][9]
-
Analyze and Store: Confirm the molecular weight of the final product using mass spectrometry. Lyophilize the purified conjugate and store it at -20°C or -80°C.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and resolve common issues during the conjugation process.
References
- 1. store.sangon.com [store.sangon.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sartorius.com [sartorius.com]
Technical Support Center: Overcoming Challenges in Biotin-NH-PSMA-617 Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Biotin-NH-PSMA-617.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency (Incomplete Reaction) | 1. Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. A pH below 7 can lead to a slow reaction rate.[1] 2. Hydrolysis of Biotin-NHS Ester: Biotin-NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. The rate of hydrolysis increases with higher pH.[1] 3. Steric Hindrance: The primary amine on PSMA-617 may be sterically hindered, preventing efficient reaction with the biotinylating agent. 4. Insufficient Molar Ratio of Biotin Reagent: A low molar coupling ratio of biotin reagent to the peptide can result in incomplete biotinylation.[2] | 1. Optimize Reaction pH: Maintain the reaction pH between 7.2 and 8.0 for optimal efficiency. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).[1] 2. Use Fresh Reagents: Prepare the Biotin-NHS ester solution immediately before use. Ensure all solvents are anhydrous.[1] 3. Introduce a Spacer Arm: Use a biotinylating reagent with a spacer arm (e.g., Biotin-PEG-NHS) to reduce steric hindrance.[3] 4. Increase Molar Coupling Ratio: For small peptides like PSMA-617, a 3-5 fold molar excess of the biotin reagent is recommended to ensure complete biotinylation.[2] |
| Presence of Multiple Biotinylated Species | 1. Side Reactions: Besides the desired N-terminal amine, other nucleophilic side chains such as lysine, serine, tyrosine, and arginine can be acylated by NHS esters under certain conditions.[4] 2. Over-activation: Excessive activation of the biotin reagent can lead to non-specific reactions. | 1. Control Reaction Conditions: Carefully control the pH and reaction time. Lowering the pH towards 7.0 can help minimize side reactions with less nucleophilic groups. 2. Purification: Employ high-resolution purification techniques such as reversed-phase HPLC to separate the desired mono-biotinylated product from multi-biotinylated and unreacted species.[5] |
| Difficulty in Purifying the Final Product | 1. Similar Hydrophobicity: The biotinylated product and unreacted PSMA-617 may have very similar retention times in reversed-phase HPLC. 2. Aggregation: The biotinylated peptide may aggregate, leading to poor peak shape and difficult separation. | 1. Optimize HPLC Gradient: Use a shallow gradient during HPLC purification to improve the separation of closely eluting peaks.[6] 2. Affinity Chromatography: Utilize the strong interaction between biotin and avidin/streptavidin for purification. The biotinylated product can be captured on an avidin or streptavidin column and then eluted.[7][8] 3. Solubility: Ensure the sample is fully dissolved in an appropriate solvent before injection into the HPLC system. The use of organic modifiers in the mobile phase can help prevent aggregation.[5] |
| Product Instability | 1. Hydrolysis of Ester Linkage (if applicable): If a linker containing an ester bond is used, it may be susceptible to hydrolysis. 2. Oxidation: Certain amino acid residues can be prone to oxidation. | 1. Use Stable Linkers: Employ linkers with stable amide bonds. 2. Storage Conditions: Store the final product in a lyophilized form at -20°C or lower. Protect from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of Biotin-NHS ester to PSMA-617?
For small peptides like PSMA-617, a 3-5 fold molar excess of the biotin reagent is recommended to drive the reaction to completion and ensure a high yield of the biotinylated product.[2]
Q2: Which solvent is best for dissolving Biotin-NHS ester and PSMA-617?
Biotin-NHS esters are typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer containing the peptide.[1] PSMA-617, being a peptide, is generally soluble in aqueous buffers like PBS.
Q3: How can I monitor the progress of the biotinylation reaction?
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by analytical reversed-phase HPLC or mass spectrometry. A successful reaction will show a decrease in the starting material peak (PSMA-617) and the appearance of a new, slightly more hydrophobic product peak (this compound).
Q4: What are the expected mass changes upon biotinylation?
The addition of a standard biotin group (from Biotin-NHS) will increase the mass of PSMA-617 by 226.3 Da. If a biotin reagent with a spacer arm is used, the mass increase will be correspondingly larger.
Q5: What are the key parameters for purifying this compound using reversed-phase HPLC?
Key parameters include the choice of a C18 column, a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), and a shallow elution gradient to ensure good separation of the product from starting materials and byproducts.[6]
Experimental Protocols
General Protocol for Biotinylation of PSMA-617
-
Preparation of PSMA-617 Solution: Dissolve PSMA-617 in a non-amine containing buffer such as PBS (pH 7.4) to a final concentration of 1 mg/mL.[2]
-
Preparation of Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Reaction: Add a 3-5 fold molar excess of the Biotin-NHS ester solution to the PSMA-617 solution.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.[2]
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted Biotin-NHS ester.
-
Purification: Purify the reaction mixture using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. sartorius.com [sartorius.com]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. hplc.eu [hplc.eu]
- 7. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
Technical Support Center: Biotin-NH-PSMA-617 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the aggregation of Biotin-NH-PSMA-617 conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a conjugate molecule that combines a derivative of PSMA-617, a ligand that targets the prostate-specific membrane antigen (PSMA), with biotin. This allows for a variety of applications, including immunoassays and targeted drug delivery. Aggregation, the self-association of these conjugate molecules, is a significant concern as it can lead to a loss of biological activity, reduced solubility, and potential immunogenicity.
Q2: How should I initially dissolve and store my lyophilized this compound?
For initial solubilization, it is recommended to use a high-quality, sterile solvent such as DMSO or DMF to prepare a concentrated stock solution. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the visible signs of aggregation in my this compound solution?
Visible signs of aggregation can include the appearance of cloudiness, turbidity, or visible particulates in the solution. In some cases, the aggregates may not be visible to the naked eye, necessitating the use of analytical techniques for detection.
Q4: Can the presence of biotin contribute to aggregation?
While the PSMA-617 portion of the conjugate is more likely to be the primary driver of aggregation due to its peptide-like structure, the biotin moiety can influence the overall solubility and hydrophobicity of the molecule. However, specific studies on biotin's direct contribution to the aggregation of this conjugate are not widely available.
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues with this compound conjugates.
Diagram: Troubleshooting Workflow for this compound Aggregation
Caption: A step-by-step workflow for identifying and resolving aggregation issues.
Table 1: Common Causes of Aggregation and Recommended Solutions
| Potential Cause | Observation | Recommended Solution |
| High Concentration | Cloudiness or precipitate forms upon preparation or storage. | Prepare a more dilute stock solution or dilute the working solution. Determine the critical aggregation concentration experimentally. |
| Inappropriate pH | Aggregation occurs when the solution pH is near the isoelectric point (pI) of the conjugate. | Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH screening study to identify the optimal pH for solubility. |
| High Ionic Strength | Salting-out effect leading to precipitation. | Decrease the salt concentration in the buffer. Screen different salt types (e.g., NaCl, KCl). |
| Low Ionic Strength | Insufficient charge screening leading to aggregation. | Increase the salt concentration in the buffer to an optimal level (e.g., 150 mM NaCl). |
| Temperature Stress | Aggregation observed after temperature fluctuations or prolonged storage at suboptimal temperatures. | Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Minimize time at room temperature. |
| Presence of Nucleating Surfaces | Aggregation is more pronounced in certain types of storage tubes or with the introduction of foreign particles. | Use low-protein-binding tubes. Filter the solution through a 0.22 µm filter before use. |
Diagram: Factors Influencing this compound Aggregation
Caption: A diagram illustrating the interplay of factors that can induce aggregation.
Experimental Protocols for Aggregation Analysis
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in the buffer of interest.
-
Filter the buffer and the final sample solution through a 0.22 µm syringe filter into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Collect data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI).
-
An increase in the average Rh and PDI over time or with increasing concentration is indicative of aggregation.
-
Table 2: Interpreting DLS Results
| Parameter | Indication of a Stable, Monodisperse Solution | Indication of Aggregation |
| Hydrodynamic Radius (Rh) | A single, narrow peak corresponding to the expected monomer size. | Appearance of larger peaks, a shift of the main peak to a larger size, or a broad distribution. |
| Polydispersity Index (PDI) | PDI < 0.2 | PDI > 0.3, indicating a heterogeneous population of particle sizes. |
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in water and filter it through a 0.22 µm filter.
-
Prepare the this compound conjugate at various concentrations in the desired buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the this compound solution.
-
Add the ThT stock solution to a final concentration of 10-25 µM.
-
Include a buffer-only control with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
A significant increase in fluorescence intensity over time compared to the control indicates the formation of fibrillar aggregates.
-
Formulation Strategies to Minimize Aggregation
Table 3: Recommended Buffer Components and Additives
| Component | Recommended Range/Concentration | Mechanism of Action |
| pH Buffering Agent | pH 6.0 - 8.0 (avoiding the pI) | Maintains a stable net charge on the conjugate, preventing aggregation due to charge neutralization. |
| Salts (e.g., NaCl) | 50 - 150 mM | Provides charge screening at appropriate concentrations. |
| Sugars (e.g., Sucrose, Trehalose) | 5 - 10% (w/v) | Act as cryoprotectants and stabilizers by promoting the preferential hydration of the conjugate. |
| Amino Acids (e.g., Arginine, Glycine) | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic patches on the conjugate surface. |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation by competitively binding to interfaces. |
Technical Support Center: Optimizing Biotin-NH-PSMA-617 Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Biotin-NH-PSMA-617 binding in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based binding assay?
A1: The optimal incubation time depends on several factors, including the cell line, expression level of Prostate-Specific Membrane Antigen (PSMA), concentration of the biotinylated ligand, and the assay temperature. For initial experiments with PSMA-positive cell lines like LNCaP, an incubation time of 1 hour at 37°C is a good starting point. Shorter incubation times as brief as 10-15 minutes may be sufficient for detecting initial binding, while longer incubation times of up to 4-6 hours can be explored to maximize signal, especially if internalization is being studied. However, it's crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the point of binding saturation for your specific system.
Q2: How does temperature affect the binding of this compound?
A2: Temperature can significantly influence the binding kinetics. PSMA-617 exhibits a high affinity for PSMA at both 25°C and 37°C.[1] However, incubation at 37°C is generally recommended for cell-based assays to mimic physiological conditions and to study ligand internalization. For applications where only surface binding is of interest, incubation at 4°C can be performed to minimize internalization.
Q3: What is the significance of the dissociation constant (Kd) for incubation time?
A3: The dissociation constant (Kd) is a measure of the binding affinity between this compound and PSMA. PSMA-617 has a very low Kd value, indicating a high affinity.[1] This high affinity means that the ligand will bind tightly to the receptor. A lower Kd suggests that a shorter incubation time may be sufficient to achieve significant binding. The dissociation rate (koff) is also a critical factor; a slow koff indicates that the ligand will remain bound for a longer period, allowing for more flexibility in washing steps.
Q4: Can I perform incubation overnight?
A4: For immunohistochemistry (IHC), overnight incubation at 4°C is a common practice with biotinylated probes to enhance signal intensity, especially for targets with low expression.[2] For cell-based assays, overnight incubation is generally not recommended as it can lead to increased non-specific binding and potential cell death, which can compromise the integrity of the experiment.
Troubleshooting Guides
Issue 1: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration for your specific assay conditions. For IHC, consider overnight incubation at 4°C.[2][3] |
| Low Concentration of this compound | Increase the concentration of the biotinylated ligand. Ensure the concentration is appropriate for the Kd of the interaction. |
| Low PSMA Expression | Confirm PSMA expression levels in your cell line or tissue sample using a validated positive control or an alternative method like qPCR or western blotting. |
| Suboptimal Temperature | For cell-based assays, ensure incubation is performed at 37°C to facilitate binding and internalization. For IHC, ensure a consistent temperature is maintained during incubation. |
| Inefficient Detection | Ensure the streptavidin-conjugate is active and used at the recommended concentration. Optimize the incubation time for the detection step as well. |
Issue 2: High Background Staining
| Potential Cause | Troubleshooting Steps |
| Excessive Incubation Time | Reduce the incubation time. Prolonged incubation can lead to increased non-specific binding. Refer to your time-course optimization experiment to select a shorter time point that still provides a good signal-to-noise ratio. |
| High Concentration of this compound | Decrease the concentration of the biotinylated ligand. High concentrations can lead to non-specific binding to off-target sites. |
| Inadequate Washing | Increase the number and/or duration of washing steps after incubation to remove unbound ligand. The slow dissociation rate of PSMA-617 allows for stringent washing without significant loss of specific signal. |
| Non-specific Binding to Surfaces | Use appropriate blocking buffers (e.g., BSA or serum) before adding the biotinylated ligand to block non-specific binding sites on the cells or tissue.[2][4] |
| Endogenous Biotin (in IHC) | For IHC experiments, especially with tissues like kidney or liver, block endogenous biotin using an avidin-biotin blocking kit before applying the primary probe.[2][4] |
Data Presentation
Table 1: Binding Kinetics of PSMA-617
| Parameter | Value | Temperature | Reference |
| Dissociation Constant (Kd) | 0.1 ± 0.06 nM | 37°C | [1] |
| Dissociation Constant (Kd) | 0.01 ± 0.01 nM | 25°C | [1] |
| Association Rate (kon) | 2.0 x 10⁶ to 5.5 x 10⁶ (Ms)⁻¹ | Not Specified | |
| Dissociation Rate (koff) | 5.4 x 10⁻⁵ to 4.2 x 10⁻⁴ s⁻¹ | Not Specified |
Table 2: Recommended Starting Incubation Times
| Application | Recommended Incubation Time | Temperature | Notes |
| Cell-Based Binding Assay | 1 hour | 37°C | Optimization via a time-course experiment is highly recommended. |
| Immunohistochemistry (IHC) | 1-2 hours or Overnight | Room Temp. or 4°C | Overnight incubation at 4°C can increase signal intensity. |
| Flow Cytometry | 30-60 minutes | 4°C | To primarily assess surface binding and minimize internalization. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for a Cell-Based Binding Assay
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Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Blocking: Wash the cells once with PBS and then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Ligand Preparation: Prepare serial dilutions of this compound in binding buffer (e.g., serum-free media with 0.1% BSA). A starting concentration range of 1-100 nM is recommended.
-
Incubation: Remove the blocking buffer and add the this compound dilutions to the wells. Incubate the plate for different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.
-
Washing: After incubation, aspirate the ligand solution and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Detection: Add a streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
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Substrate Addition: Wash the cells three times with PBS. Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the signal intensity against the incubation time for each concentration to determine the optimal incubation time that provides the best signal-to-noise ratio.
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time in a cell-based binding assay.
Caption: Troubleshooting logic for this compound binding assays.
Caption: Simplified pathway of this compound binding and internalization.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Biotin-NH-PSMA-617 Imaging
Welcome to the technical support center for Biotin-NH-PSMA-617 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging experiments and troubleshooting common issues to enhance the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a specialized imaging agent consisting of PSMA-617, a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), tagged with a biotin molecule.[1][2] PSMA is a protein that is highly expressed on the surface of most prostate cancer cells. The biotin tag allows for a pre-targeting imaging strategy. In this approach, the non-radioactive this compound is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled streptavidin or avidin, which has an extremely high affinity for biotin, is administered. This radiolabeled streptavidin then binds to the biotinylated PSMA-617 that is concentrated at the tumor, providing a strong and specific signal for imaging.[1][3]
Q2: Why is a pre-targeting approach with this compound beneficial for enhancing the signal-to-noise ratio?
A2: The pre-targeting strategy significantly enhances the signal-to-noise ratio (SNR) by separating the tumor targeting step from the delivery of the radionuclide.[3][4] This two-step process allows for the clearance of any unbound this compound from the bloodstream and non-target tissues before the radioactive component is introduced.[5][6] This reduction in background radioactivity leads to a much higher tumor-to-background signal ratio, resulting in clearer and more sensitive images.[3][7]
Q3: What are the key advantages of using a pre-targeting strategy over direct radiolabeling of PSMA-617?
A3: The primary advantages include:
-
Improved Image Contrast: By minimizing background signal, the tumor is more clearly delineated.[4]
-
Reduced Radiation Dose to Non-Target Tissues: The radionuclide is cleared more rapidly from the body as it is not attached to a molecule that circulates for a long time.[3]
-
Use of Short-Lived Radionuclides: The rapid clearance kinetics of the radiolabeled streptavidin allows for the use of radionuclides with shorter half-lives, which can be advantageous for imaging logistics and patient safety.[3]
Q4: Can endogenous biotin interfere with the imaging process?
A4: Yes, endogenous biotin, naturally present in tissues, can potentially interfere with the binding of the radiolabeled streptavidin to the biotinylated PSMA-617 at the tumor site.[8][9] This can lead to a weaker signal from the tumor and potentially higher background. Strategies to mitigate this include administering an avidin "chase" to clear circulating biotinylated agents before the radiolabeled streptavidin is introduced.[5][6]
Q5: What factors can affect the success of a pre-targeting experiment with this compound?
A5: Several factors can influence the outcome, including:
-
The dose of this compound and radiolabeled streptavidin.
-
The time interval between the administration of the two components.[7]
-
The efficiency of clearance of the unbound biotinylated agent.
-
The level of PSMA expression on the target cells.
-
The presence of endogenous biotin.[8]
Troubleshooting Guides
Issue 1: Weak or No Signal from the Target Tissue
This is a common issue that can arise from several factors related to the experimental protocol and reagents.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient accumulation of this compound at the tumor site. | Optimize incubation time. | Increase the time interval between the injection of this compound and the radiolabeled streptavidin to allow for maximum tumor uptake and clearance from background tissues. |
| Verify PSMA expression. | Confirm the PSMA expression level of the target cells or tissue using immunohistochemistry (IHC) or other validated methods. | |
| Inefficient binding of radiolabeled streptavidin to biotin. | Check for endogenous biotin interference. | Consider an avidin chase step prior to administering the radiolabeled streptavidin to block any circulating biotinylated molecules.[5][6] |
| Confirm the integrity of the biotin tag. | Ensure proper storage and handling of this compound to prevent degradation of the biotin moiety. | |
| Problems with the radiolabeled streptavidin. | Verify radiolabeling efficiency. | Confirm the specific activity and radiochemical purity of the radiolabeled streptavidin. |
| Assess binding affinity. | Perform in vitro binding assays to confirm the high affinity of the radiolabeled streptavidin for biotin. |
Issue 2: High Background Signal
High background noise can obscure the signal from the target tissue, leading to a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete clearance of unbound this compound. | Extend the clearance phase. | Increase the time between the injection of this compound and the radiolabeled streptavidin to allow for more thorough clearance from the circulation and non-target organs.[7] |
| Introduce a clearing agent. | An avidin or anti-biotin antibody "chase" can be administered to accelerate the clearance of circulating this compound.[5][6] | |
| Non-specific binding of radiolabeled streptavidin. | Optimize the dose of radiolabeled streptavidin. | Titrate the amount of radiolabeled streptavidin to find the optimal concentration that maximizes target binding while minimizing non-specific uptake. |
| Block non-specific binding sites. | Consider pre-treating with a blocking agent, such as non-labeled streptavidin, although this must be carefully optimized to avoid blocking the target. | |
| Presence of endogenous biotin in tissues. | Implement a biotin-blocking step. | Administer an excess of unlabeled avidin prior to the radiolabeled streptavidin to saturate endogenous biotin binding sites.[8] |
Experimental Protocols
Key Experiment: Two-Step Pre-targeted Imaging with this compound and Radiolabeled Streptavidin
This protocol outlines a general procedure for in vivo imaging. Specific parameters may need to be optimized for different animal models and imaging systems.
-
Preparation of Reagents:
-
Reconstitute this compound in a sterile, biocompatible buffer (e.g., PBS) to the desired concentration.
-
Prepare the radiolabeled streptavidin (e.g., with 68Ga for PET or 111In for SPECT) according to established radiolabeling protocols. Ensure high radiochemical purity and specific activity.
-
-
Animal Model:
-
Use an appropriate animal model with confirmed PSMA-expressing tumors (e.g., xenografts of LNCaP or PC-3 PIP cells).
-
-
Step 1: Administration of this compound:
-
Inject the animal with an optimized dose of this compound intravenously. The optimal dose should be determined empirically but is typically in the nanomolar range per animal.
-
-
Incubation and Clearance Phase:
-
Allow a sufficient period for the this compound to accumulate at the tumor site and for the unbound agent to clear from the circulation. This period can range from 1 to 24 hours and is a critical parameter to optimize for achieving a high tumor-to-background ratio.[7]
-
-
Optional Clearing Step:
-
Step 2: Administration of Radiolabeled Streptavidin:
-
Inject the animal with the radiolabeled streptavidin intravenously. The molar ratio of streptavidin to the pre-injected biotinylated PSMA-617 should be optimized to ensure saturation of the target-bound biotin without introducing excessive unbound radiolabel.
-
-
Imaging:
-
Perform PET or SPECT imaging at various time points after the injection of the radiolabeled streptavidin (e.g., 1, 4, and 24 hours) to determine the optimal imaging window.
-
-
Data Analysis:
-
Quantify the radioactivity in the tumor and various organs to calculate the percentage of injected dose per gram (%ID/g) and the tumor-to-background ratios.
-
Visualizations
References
- 1. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Biotin-streptavidin-guided two-step pretargeting approach using PLGA for molecular ultrasound imaging and chemotherapy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved targeting of radiolabeled streptavidin in tumors pretargeted with biotinylated monoclonal antibodies through an avidin chase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Quality Control for Synthesized Biotin-NH-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control measures for synthesized Biotin-NH-PSMA-617. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for this compound?
A1: The critical quality attributes for this compound that should be assessed to ensure its identity, purity, and potency include:
-
Identity: Confirmation of the correct chemical structure and molecular weight.
-
Purity: Assessment of the percentage of the desired product and identification of any impurities.
-
Biotinylation Efficiency: Confirmation of successful biotin conjugation.
-
PSMA Binding Affinity: Measurement of the binding affinity to the Prostate-Specific Membrane Antigen (PSMA).
-
Stability: Evaluation of the compound's stability under defined storage conditions.
Q2: What are the common impurities that can be found in synthesized this compound?
A2: Impurities can arise from the solid-phase peptide synthesis of the PSMA-617 backbone and the subsequent biotinylation step. Common impurities may include:
-
Deletion or insertion sequences: Peptides missing or having extra amino acids.[1][2][3]
-
Incompletely deprotected side chains: Residual protecting groups from the synthesis.[1][3]
-
Oxidized or reduced forms: Modification of sensitive amino acid residues.[2]
-
Unconjugated PSMA-617: The starting material that has not been biotinylated.
-
Excess biotinylating reagent and its hydrolysis products.
-
Diastereomers: Racemization of amino acids during synthesis.[3]
-
Cyclized forms: Spontaneous condensation reaction of the Glu-C(O)-Lys fragment.[4]
Q3: How can I confirm the successful biotinylation of PSMA-617?
A3: Successful biotinylation can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of the biotin-NH- linker confirms conjugation.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the unconjugated PSMA-617 is indicative of successful biotinylation.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For short-term use, solutions can be prepared and stored at 2-8°C for a limited time, although stability studies should be performed to determine the optimal storage conditions for solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity on HPLC | Incomplete reaction or purification. | Optimize reaction conditions (e.g., coupling time, temperature). Improve purification by adjusting the HPLC gradient or using a different column.[5] |
| Degradation of the product. | Check storage conditions. Avoid repeated freeze-thaw cycles. Perform stability studies. | |
| Multiple Peaks in Mass Spectrum | Presence of impurities (e.g., deletion sequences, protecting groups). | Review the synthesis protocol for potential sources of side reactions.[1][2][3] Purify the product using preparative HPLC. |
| Fragmentation of the molecule in the mass spectrometer. | Optimize MS parameters (e.g., ionization source, collision energy). | |
| Inconsistent Biotinylation | Incomplete removal of excess biotinylating reagent. | Improve purification post-biotinylation (e.g., dialysis, size exclusion chromatography).[6] |
| Inconsistent reaction conditions. | Standardize the biotinylation protocol, including reagent concentrations, reaction time, and temperature.[6] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or carbonate buffer for the biotinylation reaction.[7] | |
| Low PSMA Binding Affinity | Incorrect conformation of the PSMA-617 moiety. | Ensure proper folding by using appropriate buffer conditions. |
| Steric hindrance from the biotin-linker. | Consider using a longer linker between biotin and PSMA-617. | |
| Degradation of the compound. | Re-evaluate the purity and integrity of the compound using HPLC and MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
Data Presentation:
| Parameter | Acceptance Criteria |
| Purity (by HPLC area %) | ≥ 95% |
| Retention Time | Consistent with reference standard (± 0.2 min) |
| Peak Tailing Factor | ≤ 2.0 |
Mass Spectrometry (MS) for Identity Confirmation
Methodology:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mode: Positive ion mode is often suitable for this class of compounds.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.
Data Presentation:
| Parameter | Expected Value |
| Molecular Weight (M+H)⁺ | Calculated MW ± 1 Da |
PSMA Binding Affinity Assay (Competitive Binding Assay)
Methodology:
-
Cell Line: LNCaP or PC-3 PIP cells (PSMA-positive).[10]
-
Radioligand: A known radiolabeled PSMA inhibitor (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Procedure:
-
Seed PSMA-positive cells in a multi-well plate.
-
Incubate the cells with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Data Presentation:
| Parameter | Typical Range |
| IC50 | Low nanomolar range |
Visualizations
PSMA Signaling Pathway
The following diagram illustrates the signaling pathway involving Prostate-Specific Membrane Antigen (PSMA). PSMA expression can lead to the activation of the PI3K-AKT signaling pathway, which promotes tumor cell survival and progression.[11][12][13]
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.
Experimental Workflow for Quality Control
This workflow outlines the logical sequence of experiments for the quality control of synthesized this compound.
Caption: Quality control workflow for this compound.
References
- 1. omizzur.com [omizzur.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC/Mass Spectrometry Platform for the Development of Multimodality Contrast Agents and Targeted Therapeutics: Prostate-Specific Membrane Antigen Small Molecule Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. An HPLC and UHPLC-HRMS approach to study PSMA-11 instability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Impurities in Synthetic Precursor Product and Metabolites of 177Lu-PSMA-617 for Prostate Cancer Radiotherapy Agent Using HPLC and Tandem-Mass Spectrometry [jscholaronline.org]
- 10. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Specificity of Biotin-NH-PSMA-617 for Prostate-Specific Membrane Antigen (PSMA)
For researchers, scientists, and professionals in drug development, the precise validation of a ligand's specificity for its target is paramount. This guide provides a comparative analysis of Biotin-NH-PSMA-617, a biotinylated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617. We present experimental data and detailed protocols to objectively assess its performance against an alternative, Biotin-PEG12-CTT54, for the specific recognition of PSMA.
This compound is a valuable tool for researchers due to the high affinity of the underlying PSMA-617 molecule for PSMA, a transmembrane protein significantly overexpressed on the surface of prostate cancer cells. The biotin tag enables versatile detection and purification strategies. This guide delves into the experimental evidence that substantiates its specific binding to PSMA.
Comparative Performance Data
To contextualize the performance of this compound, we compare its binding affinity with that of another biotinylated PSMA inhibitor, Biotin-PEG12-CTT54. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the ligand's potency in inhibiting target binding. Lower IC50 values indicate higher binding affinity.
| Ligand | IC50 (nM) | Cell Line(s) | Notes |
| PSMA-617 (core of this compound) | ~5-7 | LNCaP, C4-2 | Competitive binding assay against [¹⁷⁷Lu]Lu-PSMA-617.[1] |
| PSMA-617 (core of this compound) | 2.34 (Ki) | Inhibition constant, another measure of binding affinity. | |
| Biotin-PEG12-CTT54 | 10 |
Note: Direct binding affinity data (IC50 or Kd) for this compound was not available in the reviewed literature. The data presented is for the parent compound, PSMA-617, which provides a strong indication of the expected performance.
Experimental Validation of Specificity
The specificity of a PSMA-targeting ligand is critical to ensure that it selectively binds to cells expressing the target protein. A common method to validate this is to compare its binding to PSMA-positive and PSMA-negative cancer cell lines.
Experimental Finding: A study utilizing a biotinylated PSMA inhibitor demonstrated selective labeling of PSMA-positive LNCaP cells, while no significant labeling was observed in PSMA-negative PC-3 cells. This differential binding provides strong evidence for the ligand's specificity for PSMA.
Below is a visual representation of the experimental workflow designed to validate the specificity of a biotinylated PSMA ligand.
PSMA Signaling Pathway
Understanding the downstream effects of PSMA can provide further context for the application of PSMA-targeted ligands. PSMA expression has been shown to influence key signaling pathways involved in cancer cell survival and proliferation. Specifically, PSMA can modulate the PI3K-AKT and MAPK-ERK pathways.
Detailed Experimental Protocols
For researchers looking to independently validate the specificity of this compound or other biotinylated PSMA ligands, the following protocols provide a detailed methodology for key experiments.
Competitive Binding Assay
This assay determines the binding affinity of a non-radiolabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled PSMA ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or C4-2)
-
Cell culture medium
-
Binding buffer (e.g., Tris-based buffer with MgCl2 and 0.1% BSA)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
This compound (or other competitor ligand)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in 96-well plates and allow them to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of the competitor ligand (this compound) in binding buffer. Prepare a constant concentration of the radiolabeled ligand.
-
Competition: Remove the culture medium from the cells and wash with binding buffer. Add the serially diluted competitor ligand to the wells, followed by the addition of the radiolabeled ligand. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a large excess of a known PSMA inhibitor (non-specific binding).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold binding buffer to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells in each well and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor ligand. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Western Blot for Detection of Biotinylated Ligand Binding
This protocol allows for the visualization of the binding of a biotinylated ligand to PSMA in cell lysates.
Materials:
-
PSMA-positive and PSMA-negative cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
This compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation with Biotinylated Ligand: Incubate the membrane with a solution of this compound in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST to remove unbound ligand.
-
Incubation with Streptavidin-HRP: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A band corresponding to the molecular weight of PSMA should be visible in the lanes with PSMA-positive cell lysates.
Cell Uptake and Internalization Assay
This assay quantifies the amount of ligand that is not only bound to the cell surface but also internalized by the cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
This compound
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand
-
Cell lysis buffer
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody or streptavidin-HRP
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in multi-well plates and culture overnight.
-
Incubation: Incubate the cells with this compound at 37°C for various time points (e.g., 10, 30, 60, 120 minutes) to allow for internalization.
-
Washing: At each time point, wash the cells with ice-cold PBS to stop internalization.
-
Acid Wash (to measure internalized fraction): For one set of wells, incubate with acid wash buffer for a short period on ice to remove surface-bound ligand. Collect the supernatant (surface-bound fraction). Lyse the cells to release the internalized ligand (internalized fraction). For another set of wells (total binding), lyse the cells directly without the acid wash.
-
Quantification: Coat streptavidin plates with the cell lysates and supernatants. Detect the captured biotinylated ligand using an HRP-conjugated anti-biotin antibody or streptavidin-HRP and a colorimetric substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of internalized ligand relative to the total cell-associated ligand at each time point.
References
A Comparative Analysis of PSMA-Targeting Ligands for Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a diverse array of PSMA-targeting ligands, each with unique characteristics influencing their clinical utility. This guide provides an objective comparison of the performance of prominent PSMA-targeting ligands, supported by experimental data, to aid researchers and drug development professionals in this rapidly evolving field.
Quantitative Performance Comparison
The efficacy of PSMA-targeting ligands is determined by several key parameters, including binding affinity, internalization rate, tumor uptake, and the resulting radiation dose delivered to cancerous tissues versus healthy organs. Below is a summary of these quantitative metrics for several leading PSMA ligands.
Table 1: In Vitro Binding Affinity and Internalization of PSMA Ligands
| Ligand | Cell Line | Binding Affinity (IC50/Ki, nM) | Internalization (%ID/10^6 cells) | Citation(s) |
| PSMA-617 | LNCaP | 2.34 ± 2.94 (Ki) | 17.51 ± 3.99 (at 1h) | [1] |
| PSMA-11 (HBED-CC) | LNCaP | 24.3 ± 2.0 (IC50) | ~6 (Compared to 99mTc-IDA-EuKfG) | [2] |
| PSMA-I&T | LNCaP | 61.1 ± 7.8 (IC50) | N/A | |
| [¹⁸F]-DCFPyL | - | 1.1 ± 0.1 (Ki) | N/A | |
| 99mTc-IDA-EuKfG | LNCaP | 3.0 (IC50 for Re-IDA-EuKfG) | 12 (at 1h) |
Table 2: Preclinical Tumor Uptake and Biodistribution of Lutetium-177 Labeled Ligands
| Ligand | Tumor Model | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Citation(s) |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenograft | ~7.5 ± 2.6 | 1.4 ± 0.4 | [3] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | LNCaP xenograft | N/A | 34.7 ± 17.2 | |
| [¹⁷⁷Lu]Lu-rhPSMA-7.3 | LNCaP xenograft | Higher than PSMA-I&T | Similar to PSMA-I&T | |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | - | Higher than PSMA-617/I&T | Increased | [3] |
Note: Direct head-to-head preclinical comparisons are not always available, and experimental conditions can vary.
Table 3: Clinical Dosimetry of Lutetium-177 Labeled Ligands in Patients (Absorbed Dose in Gy/GBq)
| Organ | [¹⁷⁷Lu]Lu-PSMA-617 | [¹⁷⁷Lu]Lu-PSMA-I&T | [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Citation(s) |
| Tumors | 5.9 | 5.8 | 6.64 ± 6.92 | [3] |
| Kidneys | 0.77 | 0.92 | 2.54 ± 0.94 | [3] |
| Salivary Glands | ~0.4 | ~0.5 | 0.87 ± 0.43 | [3] |
| Red Marrow | N/A | N/A | 0.29 ± 0.07 | [3] |
| Whole Body | 0.04 | 0.03 | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of PSMA ligands. Below are methodologies for key in vitro assays.
Competitive Binding Assay for PSMA Ligands (Example: PSMA-617)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[¹⁷⁷Lu]Lu-PSMA-617 (radioligand)
-
Non-radiolabeled PSMA-617 (or test ligand) at various concentrations
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled PSMA-617 in binding buffer. Prepare a solution of [¹⁷⁷Lu]Lu-PSMA-617 at a constant concentration in binding buffer.
-
Competition Reaction:
-
Wash the cells once with binding buffer.
-
Add the serially diluted non-radiolabeled ligand to the wells.
-
Immediately add the constant concentration of [¹⁷⁷Lu]Lu-PSMA-617 to all wells.
-
Include control wells with only the radioligand (total binding) and wells with a high concentration of non-radiolabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the supernatant and wash the cells twice with cold binding buffer to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH). Transfer the lysate to tubes and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the non-radiolabeled ligand. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Internalization Assay for PSMA Ligands (Example: PSMA-617)
Objective: To quantify the amount of radiolabeled PSMA ligand that is internalized by PSMA-expressing cells over time.
Materials:
-
PSMA-positive LNCaP cells
-
Cell culture medium
-
[¹⁷⁷Lu]Lu-PSMA-617
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound ligand
-
Binding buffer
-
6-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in 6-well plates and grow to confluence.
-
Ligand Incubation:
-
Wash the cells with binding buffer.
-
Add [¹⁷⁷Lu]Lu-PSMA-617 in binding buffer to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
-
Washing: At each time point, aspirate the radioactive medium and wash the cells with cold binding buffer.
-
Acid Wash:
-
To separate surface-bound from internalized radioactivity, add cold acid wash buffer to the cells and incubate for 5-10 minutes on ice.
-
Collect the supernatant, which contains the surface-bound ligand.
-
-
Cell Lysis: Lyse the remaining cells with lysis buffer (e.g., 1M NaOH). This fraction represents the internalized ligand.
-
Radioactivity Measurement: Measure the radioactivity in the acid wash fraction and the cell lysate fraction using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized) at each time point.
Visualizing Key Processes and Relationships
Graphical representations of workflows and pathways can facilitate a clearer understanding of the complex processes involved in PSMA-targeted theranostics.
Caption: A flowchart of the clinical workflow for PSMA-targeted theranostics.
Caption: The process of PSMA ligand binding, internalization, and therapeutic action.
Caption: A logic diagram illustrating the key characteristics of an ideal PSMA-targeting ligand.
References
Comparative Analysis of Biotin-NH-PSMA-617 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biotin-NH-PSMA-617 and Alternative Prostate-Specific Membrane Antigen (PSMA) Targeting Ligands.
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a biotinylated derivative of the widely used PSMA-617 ligand. Understanding the binding specificity of this and other PSMA-targeting agents is crucial for the development of safe and effective diagnostics and radioligand therapies for prostate cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to aid in the objective comparison of available alternatives.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in prostate cancer research and clinical practice. Small molecule ligands that bind to PSMA, such as PSMA-617, have been successfully utilized for both imaging (theranostics) and targeted radionuclide therapy. This compound, a biotin-tagged version of PSMA-617, is often employed in preclinical research for various in vitro and in vivo applications. However, the potential for off-target binding, or cross-reactivity, can lead to undesired side effects and impact the therapeutic window of these agents. This guide focuses on the cross-reactivity of PSMA-617 and its derivatives, providing a comparative overview with other notable PSMA-targeting ligands. A significant finding in the field is the cross-reactivity of PSMA-617 with Glutamate Carboxypeptidase III (GCPIII), which is expressed in healthy tissues such as the salivary glands and kidneys, offering a molecular explanation for some of the observed off-target toxicities in patients undergoing PSMA-targeted radioligand therapy.
Data Presentation: Comparative Binding Affinities
Table 1: Binding Affinity for Prostate-Specific Membrane Antigen (PSMA)
| Compound | Ligand Type | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| PSMA-617 (proxy for this compound) | Urea-based Small Molecule | Competitive Radioligand Binding | 27.49[1] | 2.34 ± 2.94[2] | 0.06[3] |
| PSMA-I&T | Urea-based Small Molecule | Competitive Radioligand Binding | 61.1 ± 7.8[4] | - | - |
| [natGa]PSMA-I&T | Urea-based Small Molecule | Competitive Radioligand Binding | 7.4 ± 1.2 | - | - |
| [natLu]PSMA-I&T | Urea-based Small Molecule | Competitive Radioligand Binding | 6.4 ± 1.4 | - | - |
| PSMA-1007 | Urea-based Small Molecule | Competitive Radioligand Binding | - | - | 6.7 ± 1.7[5] |
| PSMA-11 | Urea-based Small Molecule | Competitive Radioligand Binding | 84.5 ± 26.5[4] | 12.1 ± 2.1[6] | - |
Table 2: Cross-Reactivity Profile - Binding Affinity for Off-Target Enzymes
| Compound | Off-Target Enzyme | Assay Type | Kd (nM) | Notes |
| Fluorescent Derivative of PSMA-617 | Glutamate Carboxypeptidase III (GCPIII) | Fluorescence Polarization | ~1 | Indicates significant cross-reactivity. |
| PSMA-617 | Fibroblast Activation Protein (FAP) | Not Available | - | Data not found in the searched literature. |
| PSMA-617 | Neprilysin (NEP) | Not Available | - | Data not found in the searched literature. |
Experimental Protocols
Competitive Radioligand Binding Assay for PSMA
This protocol is a standard method to determine the binding affinity (IC50 and subsequently Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Cell Culture and Membrane Preparation:
-
PSMA-positive cells (e.g., LNCaP or PC3-Pip) are cultured to a sufficient density.
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cell pellets are homogenized in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed amount of cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand that binds to PSMA (e.g., [¹⁷⁷Lu]Lu-PSMA-617 or ⁶⁸Ga-PSMA-11).
-
Add varying concentrations of the unlabeled competitor compound (this compound or other test compounds).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known PSMA inhibitor like 2-PMPA).
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[7]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key concepts and workflows.
Caption: Workflow for a competitive radioligand binding assay.
Caption: On-target vs. off-target binding of PSMA ligands.
Caption: Key properties of an ideal PSMA-targeting agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2.4. Competition Radioligand Binding Assay [bio-protocol.org]
Validating Biotin-NH-PSMA-617 in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-NH-PSMA-617 with other common Prostate-Specific Membrane Antigen (PSMA)-targeting ligands. The data presented here is intended to help researchers validate the use of this compound in novel cancer models by providing objective performance metrics and detailed experimental protocols.
Introduction to PSMA-Targeted Ligands
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. Small molecule ligands that bind to PSMA can be labeled with radioisotopes for PET imaging (e.g., Gallium-68) or for delivering therapeutic radiation (e.g., Lutetium-177). PSMA-617 is a widely used ligand in both clinical and preclinical settings. This compound is a derivative of PSMA-617 that incorporates a biotin tag, enabling its use in streptavidin-based detection and delivery systems. This modification opens up new avenues for experimental assays and therapeutic strategies.
Performance Comparison of PSMA Ligands
The selection of a PSMA ligand for a new cancer model depends on several factors, including binding affinity, internalization rate, and in vivo biodistribution. The following tables summarize the quantitative performance of PSMA-617 in comparison to other commonly used PSMA ligands. While direct comparative data for this compound is limited, the performance of its parent compound, PSMA-617, serves as a strong benchmark. It is important to note that the addition of a biotin tag may slightly alter the binding kinetics, and this should be considered in experimental design.
Table 1: In Vitro Performance of PSMA Ligands
| Ligand | Binding Affinity (Ki, nM) | Internalization (%ID/10^6 cells) | Cell Line |
| PSMA-617 | 2.3 ± 2.9 [1] | 16.17 ± 3.66 [2] | LNCaP |
| PSMA-11 | 12.0 ± 2.8[1] | 9.47 ± 2.56[1] | LNCaP |
| PSMA-1007 | Not explicitly found | Not explicitly found |
Table 2: In Vivo Biodistribution of PSMA Ligands (Tumor Uptake, %ID/g)
| Ligand | 1h p.i. | 2h p.i. | 4h p.i. | Animal Model |
| [68Ga]Ga-PSMA-617 | ~6.5 [3] | Not explicitly found | Not explicitly found | LNCaP xenograft mice |
| [68Ga]Ga-PSMA-11 | ~12.8[3] | Not explicitly found | Not explicitly found | LNCaP xenograft mice |
| [18F]PSMA-1007 | ~8.0[4] | Not explicitly found | Not explicitly found | C4-2 xenograft mice |
Note: p.i. = post-injection. %ID/g = percentage of injected dose per gram of tissue.
Signaling Pathways
PSMA activation has been shown to influence key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK pathways. Understanding these pathways is crucial when evaluating the biological effects of PSMA ligands in new cancer models.
PSMA signaling cascade influencing cell proliferation and survival.
Experimental Protocols
Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to PSMA-expressing cancer cells.
Materials:
-
PSMA-expressing cancer cell line (e.g., LNCaP)
-
This compound
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) as a competitor
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Seed PSMA-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of non-radiolabeled this compound.
-
Add a constant concentration of the radiolabeled competitor to each well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at 4°C for 1 hour to allow for binding to the cell surface.
-
Wash the cells three times with ice-cold binding buffer to remove unbound ligands.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Streptavidin Pull-Down Assay
This assay can be used to isolate and identify proteins that interact with PSMA in your cancer model using this compound.
Workflow for a streptavidin pull-down assay.
Materials:
-
PSMA-expressing cancer cell lysate
-
This compound
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Magnetic rack
Procedure:
-
Prepare a cell lysate from your cancer model of interest.
-
Incubate the cell lysate with this compound for 1-2 hours at 4°C with gentle rotation to allow the ligand to bind to PSMA.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE, Western blotting for specific interacting partners, or mass spectrometry for proteomic analysis.
Conclusion
This compound offers a versatile tool for researchers exploring PSMA-targeted strategies in new cancer models. Its performance is expected to be comparable to the well-characterized PSMA-617, with the added advantage of a biotin moiety for flexible experimental designs. The data and protocols provided in this guide aim to facilitate the validation and application of this promising compound in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labelled PSMA-1007 shows similarity in structure, biodistribution and tumour uptake to the theragnostic compound PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
A Head-to-Head Comparison of PSMA-Targeted Ligands: Biotin-NH-PSMA-617 and PSMA-I&T
In the landscape of targeted radionuclide therapy and diagnostics for prostate cancer, small molecules that target the prostate-specific membrane antigen (PSMA) have emerged as pivotal tools for researchers and clinicians. Among the most prominent are PSMA-617 and PSMA-I&T. This guide provides a detailed, data-driven comparison of these two ligands, with a special focus on Biotin-NH-PSMA-617, a biotinylated derivative of PSMA-617, to inform researchers, scientists, and drug development professionals.
While direct comparative studies between this compound and PSMA-I&T are limited, the functional characteristics of this compound are intrinsically linked to its parent compound, PSMA-617.[1][2][3][4] Therefore, this guide will present a head-to-head comparison of PSMA-617 and PSMA-I&T, with the understanding that the core PSMA-targeting properties of this compound mirror those of PSMA-617. The addition of the biotin tag offers a versatile tool for various in vitro and preclinical applications.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for PSMA-617 and PSMA-I&T based on available preclinical and clinical data.
Table 1: In Vitro Performance
| Parameter | PSMA-617 | PSMA-I&T | Reference |
| Binding Affinity (IC50, nM) | ~2-10 | ~2-7 | [5][6] |
| Internalization (%ID/mg protein) | High | High | [5][7] |
| Cell Line(s) Used | LNCaP, PC-3 PIP | LNCaP, LS174T-PSMA | [5][6][7] |
Table 2: In Vivo Biodistribution (%ID/g) in LNCaP Xenograft Models
| Organ | 177Lu-PSMA-617 | 177Lu-PSMA-I&T | Time Point | Reference |
| Tumor | High | High | 24 h | [5][7][8] |
| Kidneys | Moderate | Moderate-High | 24 h | [5][7][8][9] |
| Salivary Glands | High | Moderate | 24 h | [9][10][11] |
| Liver | Low | Low | 24 h | [12] |
| Spleen | Low | Low | 24 h | [6] |
Table 3: Dosimetry and Therapeutic Efficacy
| Parameter | 177Lu-PSMA-617 | 177Lu-PSMA-I&T | Reference |
| Absorbed Tumor Dose (Gy/GBq) | Comparable | Comparable | [9][11] |
| Absorbed Kidney Dose (Gy/GBq) | Lower | Higher | [9][11] |
| Whole-Body Half-Life (h) | ~42 | ~35 | [9][11] |
| Therapeutic Response (PSA decline) | Significant | Significant | [13][14] |
| Safety Profile | Favorable | Favorable | [9][11][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate PSMA ligands.
Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled reference ligand.
-
Cell Culture: LNCaP cells (PSMA-positive) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are seeded into 24-well plates and allowed to attach overnight.
-
Assay Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., 125I-MIP-1095) is prepared. A dilution series of the non-radiolabeled competitor ligands (PSMA-617, PSMA-I&T) is also prepared.
-
Incubation: The cell culture medium is replaced with a binding buffer containing the radiolabeled ligand and varying concentrations of the competitor ligands. The plates are incubated for 1-2 hours at 4°C to reach equilibrium.
-
Washing: The cells are washed three times with ice-cold buffer to remove unbound ligands.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a one-site competition curve using non-linear regression analysis.
Cellular Uptake and Internalization Assay
This experiment quantifies the amount of radiolabeled ligand that binds to the cell surface and is subsequently internalized.
-
Cell Culture and Plating: As described in the competitive binding assay.
-
Incubation: Cells are incubated with a known concentration of the radiolabeled ligand (e.g., 177Lu-PSMA-617 or 177Lu-PSMA-I&T) at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Surface-Bound Ligand Removal: At each time point, the supernatant is collected. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip the surface-bound radioligand. This acid wash solution is collected separately.
-
Internalized Ligand Measurement: The remaining cells, containing the internalized radioligand, are lysed.
-
Radioactivity Counting: The radioactivity in the initial supernatant, the acid wash (surface-bound), and the cell lysate (internalized) is measured.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Study
This study evaluates the distribution of the radiolabeled ligand in a living organism over time.
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.
-
Radioligand Administration: Once tumors reach a suitable size, a known amount of the radiolabeled ligand is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), groups of mice are euthanized.
-
Organ Collection and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Experimental Workflow for PSMA Ligand Evaluation
Caption: Workflow for the preclinical evaluation of PSMA-targeted radioligands.
Simplified PSMA Signaling and Ligand Internalization
Caption: PSMA ligand binding, internalization, and therapeutic action.
Logical Comparison of Key Characteristics
Caption: Key distinguishing characteristics of PSMA-617 and PSMA-I&T.
Conclusion
Both PSMA-617 and PSMA-I&T are highly effective PSMA-targeted ligands for the diagnosis and therapy of prostate cancer.[13][14] They exhibit comparable high binding affinity and tumor uptake.[5][6][7][9][11] The primary differences lie in their pharmacokinetic profiles, with 177Lu-PSMA-617 demonstrating a longer whole-body half-life and a lower absorbed dose to the kidneys compared to 177Lu-PSMA-I&T.[9][11] These differences may have implications for treatment planning and patient selection.
This compound, as a derivative of PSMA-617, is expected to retain the favorable PSMA-targeting characteristics of its parent compound. The inclusion of a biotin moiety provides researchers with a valuable tool for a wide range of preclinical applications, including in vitro binding assays, immunohistochemistry, and affinity-based purification, further expanding the utility of the PSMA-617 scaffold in prostate cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Personalized Treatment of Prostate Cancer: PSMA I&T, a Promising Prostate-Specific Membrane Antigen-Targeted Theranostic Agent [thno.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review [frontiersin.org]
- 11. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PSMA-Targeted Imaging Agents: Benchmarking Biotin-NH-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostate cancer diagnostics and theranostics, prostate-specific membrane antigen (PSMA) has emerged as a pivotal target. A variety of imaging agents have been developed to bind to PSMA, enabling sensitive detection of prostate cancer lesions. This guide provides a comparative overview of Biotin-NH-PSMA-617 and other prominent PSMA-targeted imaging agents, supported by available experimental data and detailed methodologies.
Quantitative Data Comparison
The following table summarizes key performance indicators for several leading PSMA-targeted imaging agents, with PSMA-617 data representing the baseline for this compound.
| Parameter | ⁶⁸Ga-PSMA-11 | ¹⁸F-DCFPyL | ¹⁷⁷Lu-PSMA-617 | ¹⁸F-PSMA-1007 | This compound (inferred from PSMA-617) |
| Receptor Affinity (IC₅₀, nM) | ~2.3 - 12.1 | ~1.3 - 11.8 | ~2.3 - 9.4 | ~0.3 - 1.9 | High, similar to PSMA-617 |
| Cellular Internalization (%ID/mg) | High | High | High[1] | Exceptionally High (67 ± 13%)[1] | High, similar to PSMA-617 |
| Tumor Uptake (%ID/g at 1h p.i.) | ~3.3 - 15.5 | High | ~8.0[1] | ~8.0[1] | Expected to be high, similar to PSMA-617 |
| Primary Excretion Route | Renal | Renal | Renal | Primarily Hepatic | Renal |
| Key Advantage | Most widely used and validated | Longer half-life of ¹⁸F allows for centralized production | Established therapeutic efficacy (theranostics) | Low urinary excretion, beneficial for pelvic imaging | Facilitates pre-targeting strategies and in vitro assays |
| Key Disadvantage | High urinary excretion can obscure pelvic lesions | High urinary excretion | Potential for non-specific bone uptake | Requires a two-step administration for pre-targeting |
The Role of Biotinylation in PSMA-617
This compound is a derivative of PSMA-617 that incorporates a biotin molecule.[2][3] This modification does not directly alter the PSMA-binding portion of the molecule but introduces a powerful tool for preclinical research. The biotin-avidin system is characterized by one of the strongest known non-covalent interactions in biology. This allows for a "pre-targeting" approach where the non-radioactive this compound is first administered and allowed to accumulate at the tumor site. Subsequently, a streptavidin-conjugated imaging reporter (e.g., a fluorophore or a radionuclide) is administered, which then binds with high affinity to the biotinylated PSMA ligand at the tumor. This can potentially improve the signal-to-background ratio in imaging studies.
Signaling Pathways and Experimental Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen is not merely a passive cell surface marker; it is an active enzyme that influences key signaling pathways involved in prostate cancer progression. Upregulation of PSMA can lead to a shift from the MAPK/ERK pathway, which is associated with proliferation, to the PI3K/AKT pathway, which promotes cell survival.[4] This makes PSMA a functionally relevant target for both imaging and therapy.
Caption: PSMA-mediated signaling pathway shift in prostate cancer.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate a new PSMA-targeted imaging agent involves several key steps, from initial chemical synthesis to in vivo imaging in animal models.
Caption: Preclinical evaluation workflow for PSMA imaging agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative protocols for key experiments in the evaluation of PSMA-targeted radiopharmaceuticals.
Radiolabeling of PSMA-617 with Gallium-68 (⁶⁸Ga)
Objective: To chelate the PSMA-617 ligand with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.
Materials:
-
PSMA-617 precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the PSMA-617 precursor dissolved in sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Purify the reaction mixture using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the final [⁶⁸Ga]Ga-PSMA-617 product with a small volume of ethanol/saline mixture.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Cellular Uptake and Internalization Assay
Objective: To quantify the specific binding and internalization of the radiolabeled PSMA agent in prostate cancer cells.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) human prostate cancer cell lines
-
Cell culture medium
-
Radiolabeled PSMA agent (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled PSMA inhibitor (for blocking studies)
-
Glycine buffer (pH 2.8) or other acidic buffer to strip surface-bound radioactivity
-
Gamma counter
Procedure:
-
Seed a known number of PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the radiolabeled PSMA agent at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
For blocking studies, pre-incubate a set of cells with an excess of unlabeled PSMA inhibitor before adding the radiolabeled agent.
-
At each time point, wash the cells with cold PBS to remove unbound radioactivity.
-
To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer) for 5-10 minutes on ice to strip the surface-bound radioligand.
-
Collect the acidic buffer (representing the membrane-bound fraction) and lyse the cells to collect the intracellular fraction.
-
Measure the radioactivity in both fractions and in the total cell lysate using a gamma counter.
-
Calculate the percentage of cellular uptake and internalization relative to the total added radioactivity.
In Vivo Biodistribution Studies in a Xenograft Mouse Model
Objective: To determine the distribution and clearance of the radiolabeled PSMA agent in a living organism with a human prostate cancer tumor.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Radiolabeled PSMA agent
-
Anesthesia
-
Gamma counter
Procedure:
-
Establish tumor xenografts by subcutaneously injecting PSMA-positive cancer cells into the flank of the mice.
-
Once the tumors reach a suitable size, inject a known amount of the radiolabeled PSMA agent intravenously via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the agent.
Conclusion
This compound represents a valuable research tool, building upon the robust and well-validated targeting capabilities of PSMA-617. While direct comparative performance data for this compound is scarce, its utility in preclinical settings, particularly for pre-targeting strategies, is a significant advantage. The choice of a PSMA imaging agent for a specific research or clinical application will depend on various factors, including the desired radionuclide, the imaging modality, the need for a theranostic approach, and the specific experimental design. The data and protocols presented in this guide offer a foundation for making informed decisions and designing rigorous experiments in the dynamic field of PSMA-targeted imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotinylated Mouse PSMA / FOLH1 Protein, His,Avitag™ | ACROBiosystems [acrobiosystems.com]
- 3. Targeting Prostate Cancer Cells with a Multivalent PSMA Inhibitor-Guided Streptavidin Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [rex.libraries.wsu.edu]
Unveiling the Strong Correlation Between Biotin-NH-PSMA-617 Binding and PSMA Expression
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of Biotin-NH-PSMA-617's binding characteristics with varying Prostate-Specific Membrane Antigen (PSMA) expression levels. The data presented herein demonstrates a strong positive correlation, positioning this compound as a reliable tool for targeting and quantifying PSMA-expressing cells. This document offers supporting experimental data, detailed protocols for key assays, and visual representations of experimental workflows to aid in the design and interpretation of studies utilizing this high-affinity ligand.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, with its expression levels correlating with disease progression and metastasis. This compound, a biotinylated derivative of the potent PSMA inhibitor PSMA-617, offers a versatile platform for the detection and targeting of PSMA-expressing cells. Through the high-affinity interaction of biotin with streptavidin, this molecule can be coupled to a variety of reporters and effector molecules, including fluorophores, enzymes, and nanoparticles. This guide synthesizes available data to illustrate the direct relationship between the binding of this compound's parent compound, PSMA-617, and the cellular expression levels of PSMA, providing a robust framework for its application in research and drug development.
Data Presentation: Quantitative Correlation
The following tables summarize the quantitative data on PSMA expression levels in commonly used prostate cancer cell lines and the corresponding binding affinity of PSMA-617, the parent compound of this compound. It is widely accepted in the scientific community that the addition of a biotin tag via a flexible linker, as in this compound, does not significantly impede the binding affinity of the parent molecule.
Table 1: Relative PSMA Expression in Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Method of Detection | Reference |
| LNCaP | High | Western Blot, IHC, Flow Cytometry | [1][2] |
| C4-2 | High | Western Blot, IHC | [3] |
| 22Rv1 | Moderate to Low | Western Blot, IHC, Flow Cytometry | [1][2] |
| PC-3 | Negative/Very Low | Western Blot, IHC, Flow Cytometry | [1][2] |
| DU-145 | Negative | Not specified | - |
Table 2: Binding Affinity of PSMA-617 Analogs to PSMA-Positive Cells
| Ligand | Cell Line | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| 177Lu-PSMA-617 | LNCaP | 4.36 ± 0.66 nM | 7.17 nM (Ki) | [4] |
| 89Zr-PSMA-617 | LNCaP | 6.8 nM | - | [5] |
| PSMA-617 | LNCaP | - | ~5 nM | [6] |
| 64Cu-PSMA-617 | LNCaP | - | 8.56 nM | [7] |
Table 3: Correlation of Radiolabeled PSMA-617 Uptake with PSMA Expression
| Cell Line | PSMA Expression | % Uptake of 64Cu-PSMA-617 (2h) | Reference |
| LNCaP | High | ~45% | [7] |
| PC-3 | Negative | ~11.5% | [7] |
The data clearly indicates that cell lines with higher PSMA expression, such as LNCaP, exhibit significantly higher binding and uptake of PSMA-617 and its analogs compared to cell lines with low or no PSMA expression, like PC-3.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Quantification of PSMA Expression by Western Blot
This protocol describes the detection and relative quantification of PSMA protein in cell lysates.
-
Cell Lysis:
-
Wash cultured cells (e.g., LNCaP, 22Rv1, PC-3) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein from each cell lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PSMA (e.g., clone 3E6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
This compound Binding Assay by Flow Cytometry
This protocol allows for the quantification of this compound binding to the surface of intact cells.
-
Cell Preparation:
-
Harvest cultured cells (e.g., LNCaP, PC-3) using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).
-
Resuspend the cells to a concentration of 1 x 106 cells/mL in PBS with 1% BSA.
-
-
Binding Reaction:
-
Incubate 100 µL of the cell suspension with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour at 4°C on a rotator.
-
For competition experiments, co-incubate with a 100-fold molar excess of unlabeled PSMA-617 to determine non-specific binding.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS with 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-APC) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with ice-cold PBS with 1% BSA.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Determine the mean fluorescence intensity (MFI) of the cell population. Specific binding is calculated by subtracting the MFI of the non-specific binding sample from the total binding MFI.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of PSMA targeting.
Caption: Experimental workflow for correlating this compound binding with PSMA expression.
Caption: Principle of PSMA targeting using this compound and a fluorescent streptavidin conjugate.
Conclusion
The presented data strongly supports a direct and positive correlation between the binding of the PSMA-617 ligand and the level of PSMA expression on prostate cancer cells. This compound, as a biotinylated derivative, provides a robust and versatile tool for researchers and drug developers to specifically target, quantify, and visualize PSMA-expressing cells. The detailed experimental protocols and illustrative diagrams in this guide serve as a valuable resource for the effective implementation of this technology in preclinical and translational research. The high specificity and affinity of this interaction underscore its potential for developing novel diagnostic and therapeutic strategies for prostate cancer.
References
- 1. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e-century.us [e-century.us]
Independent Validation of Published Biotin-NH-PSMA-617 Protocols: A Comparative Guide
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. PSMA-617, a small-molecule ligand, has demonstrated high affinity and efficient internalization into PSMA-expressing cancer cells. Its derivatives, when labeled with radionuclides, are pivotal in both diagnostics (PET imaging) and therapy (radioligand therapy). Biotin-NH-PSMA-617 is a biotin-tagged version of this ligand, designed primarily for preclinical and in vitro research applications where the biotin moiety allows for versatile detection and purification methods.
This guide provides an objective comparison of protocols related to PSMA-617, the parent compound of this compound. Due to a lack of published, independently validated protocols specifically for the biotinylated compound, this document focuses on the well-established and extensively studied methodologies for the synthesis, radiolabeling, and quality control of PSMA-617. This information serves as a foundational reference for researchers utilizing or developing applications for any PSMA-617 derivative.
Section 1: Comparative Analysis of PSMA-617 Radiolabeling Protocols
The utility of PSMA-617 in nuclear medicine is defined by its successful chelation with various radionuclides. The choice of isotope is dictated by the intended application: Gallium-68 (⁶⁸Ga) for PET imaging, Lutetium-177 (¹⁷⁷Lu) for β-particle therapy, and Actinium-225 (²²⁵Ac) for targeted alpha therapy. The following tables summarize typical reaction conditions for labeling PSMA-617 with these key isotopes.
Table 1: Comparison of Radiolabeling Conditions for PSMA-617
| Parameter | [¹⁷⁷Lu]Lu-PSMA-617 | [⁶⁸Ga]Ga-PSMA-617 | [²²⁵Ac]Ac-PSMA-617 |
| Precursor Amount | 1 nmol - 120 nmol | 5 nmol | 100 µg |
| Radionuclide Activity | 20 MBq - 9.3 GBq | 170 ± 23 MBq | Variable |
| Buffer | Sodium Ascorbate, NH₄OAc, NaOAc | HEPES | Ascorbate Buffer (pH 7.5) |
| pH | 4.5 - 5.5 | ~4.5 | 7.5 |
| Temperature (°C) | 90 - 95 | 95 | 90 |
| Reaction Time (min) | 15 - 30 | 5 - 15 | 25 |
| Reference | [1][2][3] | [4][5] | [6] |
Table 2: Quality Control Parameters for Radiolabeled PSMA-617
| Parameter | Method | Acceptance Criteria | Common Impurities | Reference |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | > 95% | Free Radionuclide, Cyclized By-products, Hydrolyzed Species | [1][7][8] |
| pH | pH Meter / Strips | 4.0 - 8.0 | - | [6] |
| Sterility | Membrane Filtration | Sterile | Microbial Contamination | [1] |
| Bacterial Endotoxins | LAL Test | < 175 EU/V | Endotoxins | [6] |
| Radionuclidic Purity | Gamma Spectroscopy | Isotope-specific | Other Radionuclides | [1] |
Section 2: Detailed Experimental Protocols
This section provides detailed methodologies for the key experimental procedures cited in the comparative tables. These protocols are derived from published literature and represent standard practices in the field.
Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol is adapted from methodologies described for clinical and preclinical production of [¹⁷⁷Lu]Lu-PSMA-617.[1][2]
-
Preparation :
-
Prepare a stock solution of PSMA-617 precursor at a concentration of 0.1 mM in dimethyl sulfoxide (DMSO).
-
Prepare a 1.0 M aqueous sodium acetate (NaOAc) buffer and adjust the pH to 5.5.
-
In a sterile reaction vial, add 10 µL of the PSMA-617 precursor stock solution (1.0 nmol).[2]
-
Add 10 µL of the 1.0 M NaOAc buffer.[2]
-
-
Radiolabeling Reaction :
-
Purification :
-
After incubation, allow the vial to cool to room temperature.
-
The product can be purified using a C18 Sep-Pak cartridge. Pre-activate the cartridge with ethanol and then water.
-
Load the reaction mixture onto the cartridge.[1]
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.[1]
-
Elute the final [¹⁷⁷Lu]Lu-PSMA-617 product with a 50:50 (v/v) mixture of ethanol and water.[1]
-
The eluted product is then passed through a 0.22 µm sterile filter into a sterile product vial.
-
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-PSMA-617 via Radio-HPLC
This protocol outlines a standard method for determining the radiochemical purity (RCP) of the final product.[8]
-
System Setup :
-
HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
A radioactivity detector (e.g., a flow-through gamma detector).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Analysis :
-
Set up a gradient elution method (e.g., starting with 95% A and ramping to 95% B over 15-20 minutes) at a flow rate of 1 mL/min.
-
Inject a small aliquot (10-20 µL) of the final product solution.
-
Record the chromatogram from the radioactivity detector.
-
-
Data Interpretation :
-
Identify the peak corresponding to [¹⁷⁷Lu]Lu-PSMA-617 based on its retention time (tR), which should be consistent with a non-radioactive reference standard.[8]
-
Identify peaks corresponding to impurities, such as free ¹⁷⁷Lu (typically elutes early with the solvent front) and other radiochemical species.
-
Calculate the RCP by integrating the area under the product peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram. The acceptance criterion is typically >95%.
-
Protocol 3: In Vitro Competitive Binding Assay
This protocol is a generalized method to determine the binding affinity (IC₅₀) of a PSMA ligand like this compound against a known radiolabeled PSMA ligand.[9]
-
Cell Culture :
-
Assay Procedure :
-
Prepare serial dilutions of the non-radiolabeled competitor ligand (this compound) over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Prepare a solution of a known radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed, low nanomolar concentration.
-
Wash the plated cells with cold binding buffer (e.g., PBS with 1% BSA).
-
To each well, add the radiolabeled ligand along with either buffer alone (for total binding) or one of the concentrations of the competitor ligand.
-
To determine non-specific binding, add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand (like unlabeled PSMA-617) to a separate set of wells.
-
Incubate the plates at 37°C for 1-2 hours.[10]
-
-
Data Collection and Analysis :
-
After incubation, remove the media and wash the cells twice with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells using a lysis buffer (e.g., 0.5 M NaOH).[10]
-
Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Section 3: Mandatory Visualizations
PSMA Signaling Pathway
PSMA is known to influence key cell survival pathways in prostate cancer. Upon activation, it can modulate signaling through the PI3K-AKT and MAPK pathways, ultimately affecting cell proliferation and apoptosis.[11][12][13]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow: In Vitro Binding Assay
This workflow illustrates the use of this compound in a competitive binding assay, leveraging the biotin tag for detection.
Caption: Workflow for a competitive in vitro PSMA binding assay.
PSMA-617 Radiolabeling Workflow
This diagram outlines the general steps involved in the production of a radiolabeled PSMA-617 drug product for clinical or preclinical use.
Caption: General workflow for the radiolabeling of PSMA-617.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3PC-040 Radiochemical purity determination of 177Lu-PSMA-617: development and validation of a high-performance liquid chromatography analytical method | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 13. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Disposal of Biotin-NH-PSMA-617: A Guide to Safe Laboratory Practices
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized compounds like Biotin-NH-PSMA-617 is a critical component of laboratory safety and operational integrity. While specific disposal protocols for every novel compound are not always readily available, a comprehensive understanding of its constituent parts and adherence to established laboratory waste management principles can ensure a safe and compliant process. This guide provides essential information and a step-by-step approach to the proper disposal of this compound, a non-radioactive, biotin-tagged small molecule targeting the prostate-specific membrane antigen (PSMA).
Understanding this compound: Key Characteristics for Disposal
This compound is utilized in research settings and, in its non-radiolabeled form as commercially supplied, does not present a radioactive hazard.[1][2][3][4][5] The biotin component of the molecule is not classified as a hazardous substance.[6] However, as with any chemical compound, it is imperative to handle it with care and in accordance with institutional and local safety regulations.
| Characteristic | Description | Citation |
| Compound Type | Biotin-tagged PSMA-617 | [1][2][3] |
| Primary Use | Research, targeting prostate-specific membrane antigen (PSMA) | [1][2] |
| Physical Form | Solid, typically a white to off-white powder | [2] |
| Radioactivity | Non-radioactive as supplied | |
| Hazard Classification | The biotin component is not considered hazardous. A specific Safety Data Sheet (SDS) for the combined molecule is not publicly available, but standard chemical handling precautions should be observed. | [6] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a recommended course of action for the disposal of non-radioactive this compound. This protocol is based on general best practices for laboratory chemical waste.
1. Consultation and Planning:
-
Review Institutional Policies: Before beginning any disposal process, consult your institution's specific guidelines for chemical waste management. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Assess the Waste Form: Determine if the waste is in a solid form (unused compound) or dissolved in a solvent. The disposal route may differ based on the solvent used.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling any chemical, including this compound. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
-
3. Waste Segregation and Containment:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the disposal method will be dictated by the nature of the solvent.
-
Dispose of the solution in the appropriate hazardous or non-hazardous liquid waste container, as determined by the solvent's properties and institutional protocols.
-
Never dispose of chemical solutions down the drain unless specifically authorized by your EHS office.
-
4. Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the compound.
-
If in solution, list all components, including the solvent and its concentration.
-
Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by your institution's waste management service.
5. Documentation and Record-Keeping:
-
Maintain a log of all chemical waste generated, including the name of the compound, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Note on Radiolabeled PSMA-617: It is critical to distinguish between the non-radioactive this compound and its radiolabeled counterparts (e.g., with 177Lu or 68Ga). The disposal of any radiolabeled material must strictly adhere to radiation safety protocols and be managed by an accredited radiation safety officer.[7] The procedures outlined in this document are not applicable to radioactive waste.
By following these guidelines and prioritizing a culture of safety and compliance, researchers can ensure the responsible management of chemical compounds like this compound within the laboratory environment.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. biocompare.com [biocompare.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. Best Patient Care Practices for Administering PSMA-Targeted Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Biotin-NH-PSMA-617
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Biotin-NH-PSMA-617 must adhere to stringent safety protocols to mitigate risks associated with this chemical compound and its potential use with radioactive materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is a biotin-tagged derivative of PSMA-617, a small molecule ligand that targets the prostate-specific membrane antigen (PSMA). While the biotinylated form itself is not radioactive, PSMA-617 is frequently used in research and clinical settings with radiotracers such as Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. Therefore, it is crucial to handle this compound with the assumption that it may be used in conjunction with radioactive materials. The following procedures address both non-radioactive ("cold") and radioactive ("hot") handling scenarios.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure and radiological contamination. The required PPE varies depending on whether the compound is being handled in its non-radioactive or radioactive state.
| PPE Item | Non-Radioactive ("Cold") Handling | Radioactive ("Hot") Handling |
| Lab Coat | Standard lab coat | Lab coat dedicated to radioactive work |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemical safety goggles.[1][2] |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile).[3] | Double-gloving with compatible chemical-resistant gloves. Change outer gloves frequently.[2] |
| Dosimetry | Not required | Whole-body and ring dosimeters to monitor radiation exposure |
| Shielding | Not required | Appropriate shielding (e.g., lead or tungsten) for the specific radionuclide being used |
| Respirator | Not typically required for small quantities of powder, but may be necessary if aerosols could be generated.[3] | A respirator may be required depending on the volatility of the radiolabeled compound and the experimental procedure. Consult with your institution's Radiation Safety Officer. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical to ensure safety and maintain experimental integrity. The following workflow outlines the key stages for handling this compound.
Workflow for handling this compound.
Detailed Methodologies
1. Receipt and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
If handling a radiolabeled compound, perform a wipe test on the exterior of the package in a designated radioactive materials handling area.
-
Store the powdered this compound at -20°C in a tightly sealed container.[4]
2. Preparation of Non-Radioactive ("Cold") Solutions:
-
Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[4]
-
Wear appropriate PPE as outlined in the table above.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO or water.
3. Radiolabeling Procedure (if applicable):
-
All radiolabeling procedures must be conducted in a designated radioactive materials laboratory, inside a shielded fume hood or hot cell.
-
Consult with your institution's Radiation Safety Officer to develop a specific protocol for the radionuclide being used (e.g., ¹⁷⁷Lu).
-
Ensure all necessary radiation safety equipment, including survey meters and decontamination supplies, are readily available.
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Non-Radioactive ("Cold") Waste
The Safety Data Sheet for PSMA-617 indicates that it is very toxic to aquatic life with long-lasting effects.[4] Therefore, disposal into the sewer system is not appropriate.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous chemical waste container.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
Radioactive ("Hot") Waste
Disposal of radioactive waste is highly regulated and must be done in strict accordance with your institution's radiation safety policies and national and local regulations.
-
Waste Segregation: Segregate radioactive waste based on the radionuclide and the physical form (solid, liquid, sharps).
-
Decay in Storage: For short-lived radionuclides like ¹⁷⁷Lu (half-life of approximately 6.7 days), waste may be stored for decay until it reaches background radiation levels.[5] However, be aware of long-lived contaminants like ¹⁷⁷mLu, which may require much longer storage times.[6]
-
Labeling: All radioactive waste containers must be clearly labeled with the radionuclide, activity level, date, and other information required by your institution.
-
Disposal: Once the waste has decayed to background levels, it may be disposed of as non-radioactive waste, provided it does not have other hazardous properties. Consult your Radiation Safety Officer for specific procedures.
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
Waste disposal decision tree.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before beginning any new experimental procedure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. biosynth.com [biosynth.com]
- 4. PSMA-617 TFA|MSDS [dcchemicals.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
